Zoxamide-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16Cl3NO2 |
|---|---|
Molecular Weight |
341.7 g/mol |
IUPAC Name |
3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-2,6-dideuterio-4-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)/i2D3,5D,6D |
InChI Key |
SOUGWDPPRBKJEX-LYADJXJXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)C([2H])([2H])[2H])Cl)[2H])C(=O)NC(C)(CC)C(=O)CCl |
Canonical SMILES |
CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Zoxamide-d5: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Zoxamide-d5, a deuterated analog of the fungicide Zoxamide. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols.
This compound serves as a crucial internal standard for the quantitative analysis of Zoxamide in various matrices. Its parent compound, Zoxamide, is a benzamide fungicide effective against Oomycetes, a class of destructive plant pathogens.
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 1794760-54-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₁D₅Cl₃NO₂ | [1][5] |
| Molecular Weight | 341.67 g/mol | [1][2][5] |
| Synonyms | 3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide-d5; RH 7281-d5; Zoxium-d5 | [2][3][5] |
Mechanism of Action: Microtubule Disruption
Zoxamide's fungicidal activity stems from its ability to disrupt microtubule dynamics, a critical process for cell division and intracellular transport.[1][6] The primary target of Zoxamide is β-tubulin, a subunit of microtubules.[1][2]
The mechanism unfolds as follows:
-
Binding to β-tubulin: Zoxamide covalently binds to the β-tubulin subunit.[3][6]
-
Inhibition of Microtubule Assembly: This binding event inhibits the polymerization of tubulin dimers into microtubules.[2][3][4]
-
Mitotic Arrest: The disruption of the microtubule cytoskeleton leads to an arrest of nuclear division (mitosis).[2][3][5]
-
Inhibition of Fungal Growth: Consequently, key fungal processes such as germ tube elongation and hyphal development are inhibited.[3][6]
This mode of action is particularly effective against Oomycetes like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[1]
Experimental Protocols
In Vitro Microtubule Assembly Assay
This assay evaluates the inhibitory effect of Zoxamide on the polymerization of tubulin into microtubules.
Methodology:
-
Preparation of Tubulin: Isolate tubulin from a suitable source, such as bovine brain.
-
Incubation: Pre-incubate the isolated tubulin with varying concentrations of Zoxamide.
-
Initiation of Assembly: Initiate microtubule assembly by adding GTP and warming the solution.
-
Measurement: Monitor the rate of microtubule assembly by measuring the change in absorbance at 340 nm over time. A dose-dependent inhibition of assembly is indicative of Zoxamide's activity.[3]
Genotoxicity Assessment: Micronucleus Test
This in vitro test assesses the potential of Zoxamide to induce chromosomal damage.
Methodology:
-
Cell Culture: Culture suitable mammalian cell lines, such as Chinese hamster ovary (CHO) cells or human-derived cell lines (e.g., HepG2, A549).[7]
-
Treatment: Expose the cells to a range of Zoxamide concentrations for a defined period (e.g., 24 hours).[7]
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Staining and Analysis: Stain the cells with a DNA-specific dye (e.g., Giemsa or a fluorescent dye) and a kinetochore-specific stain.
-
Microscopy: Analyze the cells under a microscope to score the frequency of micronuclei in binucleated cells. An increase in micronuclei suggests genotoxic potential.[7]
Biodegradation Assay
This protocol assesses the capability of microorganisms to biodegrade Zoxamide.
Methodology:
-
Bacterial Culture: Prepare a nutrient broth medium and inoculate it with the bacterial strain(s) of interest.
-
Zoxamide Addition: Add a stock solution of Zoxamide to the broth to a final desired concentration. A control flask without bacteria should also be prepared.
-
Incubation: Incubate the flasks at a constant temperature (e.g., 29°C) for a set period (e.g., 28 days).[8]
-
Sampling and Extraction: At regular intervals (e.g., every 7 days), take samples from the flasks and perform a solvent extraction using a suitable solvent like dichloromethane.
-
Analysis: Analyze the extracted samples using techniques such as UV-spectrophotometry or GC-MS to determine the concentration of remaining Zoxamide. A decrease in Zoxamide concentration in the inoculated flasks compared to the control indicates biodegradation.[8]
Toxicological Profile
Toxicological studies have been conducted to assess the safety of Zoxamide.
| Study Type | Organism | Key Findings | Reference |
| Acute Oral Toxicity | Rat | LD50 > 5000 mg/kg bw | [4] |
| Acute Dermal Toxicity | Rat | LD50 > 2000 mg/kg bw | [4] |
| Long-term Toxicity | Rat, Mouse | No evidence of carcinogenicity. The primary target organ is the liver, with effects such as increased weight and hypertrophy observed at high doses. | [4][9][10] |
| Genotoxicity | In vitro | Negative results in gene mutation assays. Induced polyploidy in an in vitro chromosomal aberration assay in CHO cells. | [4] |
| Genotoxicity | In vivo | Negative for micronucleus formation in rat bone marrow. | [4] |
| Developmental Toxicity | Rat, Rabbit | No evidence of teratogenicity. | [4] |
Zoxamide is not considered to be neurotoxic.[4][9] It is classified as "not likely to be carcinogenic to humans".[9][11]
Conclusion
This compound is an essential analytical tool for research involving its parent compound, Zoxamide. Understanding the mechanism of action, relevant experimental protocols, and the toxicological profile of Zoxamide is crucial for its effective and safe application in agricultural science and for professionals in drug development and regulatory sciences. The disruption of microtubule assembly remains a key target for the development of novel fungicides.
References
- 1. apps.who.int [apps.who.int]
- 2. researchgate.net [researchgate.net]
- 3. mode-of-action-of-zoxamide-rh-7281-a-new-oomycete-fungicide - Ask this paper | Bohrium [bohrium.com]
- 4. fao.org [fao.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adipogen.com [adipogen.com]
- 7. Toxicological Comparison of Mancozeb and Zoxamide Fungicides at Environmentally Relevant Concentrations by an In Vitro Approach [mdpi.com]
- 8. 2.3. Zoxamide Biotransformation Assays [bio-protocol.org]
- 9. Federal Register :: Zoxamide; Pesticide Tolerances [federalregister.gov]
- 10. Toxicological Comparison of Mancozeb and Zoxamide Fungicides at Environmentally Relevant Concentrations by an In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Federal Register :: Zoxamide; Pesticide Tolerances [federalregister.gov]
In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Zoxamide-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Zoxamide-d5, a crucial internal standard for the quantitative analysis of the fungicide Zoxamide. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, intended for use in research and drug development settings.
Introduction
Zoxamide is a potent fungicide used to control oomycete pathogens on a variety of crops.[1][2] Its mechanism of action involves the disruption of microtubule formation in fungal cells by binding to β-tubulin.[2][3] Accurate quantification of Zoxamide residues in environmental and biological samples is essential for regulatory compliance and safety assessment. This compound, a stable isotope-labeled analog of Zoxamide, serves as an ideal internal standard for mass spectrometry-based analytical methods, ensuring high accuracy and precision.[4]
The isotopic labeling of Zoxamide with five deuterium atoms is specifically located on the benzoyl moiety. The IUPAC name for this compound is 3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-2,6-dideuterio-4-(trideuteriomethyl)benzamide.[1] This strategic placement of deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, making it an excellent internal standard.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key precursors: deuterated 3,5-dichloro-4-methylbenzoyl chloride and 3-amino-1-chloro-3-methylpentan-2-one. These precursors are then coupled to yield the final product.
Synthesis of Deuterated 3,5-dichloro-4-methylbenzoyl Chloride (d5)
The preparation of the deuterated benzoyl chloride intermediate is the critical step for introducing the five deuterium atoms into the this compound molecule. This is achieved through a hydrogen-deuterium exchange reaction on 3,5-dichloro-4-methylbenzoic acid, followed by conversion to the acid chloride.
Experimental Protocol: Deuteration of 3,5-dichloro-4-methylbenzoic Acid
A plausible method for the deuteration of 3,5-dichloro-4-methylbenzoic acid involves an acid-catalyzed hydrogen-deuterium exchange reaction using a strong deuterated acid.
-
Materials: 3,5-dichloro-4-methylbenzoic acid, Deuterium oxide (D₂O, 99.8 atom % D), Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D).
-
Procedure:
-
In a sealed reaction vessel, suspend 3,5-dichloro-4-methylbenzoic acid in an excess of Deuterium oxide.
-
Add a catalytic amount of deuterated sulfuric acid to the suspension.
-
Heat the mixture at a high temperature (e.g., 150-200 °C) for an extended period (e.g., 24-48 hours) to facilitate the exchange of the three protons on the methyl group and the two protons on the aromatic ring with deuterium.
-
Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR spectroscopy to confirm the disappearance of the proton signals for the methyl and aromatic protons.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium carbonate).
-
Extract the deuterated benzoic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 3,5-dichloro-4-(trideuteriomethyl)benzoic acid-2,6-d2.
-
Experimental Protocol: Conversion to Deuterated Benzoyl Chloride
The deuterated carboxylic acid is then converted to the more reactive acid chloride.
-
Materials: 3,5-dichloro-4-(trideuteriomethyl)benzoic acid-2,6-d2, Thionyl chloride (SOCl₂), or Oxalyl chloride ((COCl)₂), catalytic N,N-Dimethylformamide (DMF).
-
Procedure:
-
To the dried deuterated benzoic acid, add an excess of thionyl chloride or oxalyl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF.
-
Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ or CO and CO₂).
-
After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure.
-
The resulting crude 3,5-dichloro-4-(trideuteriomethyl)benzoyl chloride-2,6-d2 can be used in the next step without further purification.
-
Synthesis of 3-amino-1-chloro-3-methylpentan-2-one
The synthesis of the amine precursor can be achieved through various organic synthesis routes. A plausible approach is outlined below.
Experimental Protocol: Synthesis of 3-amino-1-chloro-3-methylpentan-2-one
-
Step 1: Synthesis of 3-methylpentan-2-one: This starting material can be synthesized via a Grignard reaction between ethylmagnesium bromide and acetyl chloride, followed by oxidation.
-
Step 2: α-Amination of 3-methylpentan-2-one: The ketone can be subjected to an α-amination reaction. One possible method is the Strecker synthesis, which involves reacting the ketone with an ammonia source and a cyanide source, followed by hydrolysis.
-
Step 3: α-Chlorination: The resulting α-amino ketone is then chlorinated at the α-position. This can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS).
-
Purification: The final product, 3-amino-1-chloro-3-methylpentan-2-one, is purified by column chromatography or distillation.
Amide Coupling to form this compound
The final step in the synthesis is the coupling of the deuterated benzoyl chloride with the amine precursor.
Experimental Protocol: Amide Coupling
-
Materials: 3,5-dichloro-4-(trideuteriomethyl)benzoyl chloride-2,6-d2, 3-amino-1-chloro-3-methylpentan-2-one, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve 3-amino-1-chloro-3-methylpentan-2-one and the non-nucleophilic base in the aprotic solvent and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3,5-dichloro-4-(trideuteriomethyl)benzoyl chloride-2,6-d2 in the same solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Zoxamide | C₁₄H₁₆Cl₃NO₂ | 336.64 |
| This compound | C₁₄H₁₁D₅Cl₃NO₂ | 341.67 |
Table 1: Molecular Information
| Parameter | Value | Method |
| Isotopic Purity | ≥ 98% | Mass Spectrometry |
| Chemical Purity | > 99% | HPLC |
| Overall Yield | Variable | - |
Table 2: Synthesis and Purity Data
Mandatory Visualization
Synthetic Pathway of this compound
Caption: Synthetic pathway for this compound.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for this compound synthesis.
Analytical Characterization
The structure and purity of the synthesized this compound must be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the absence of protons at the labeled positions (the two aromatic protons and the three methyl protons). The remaining proton signals corresponding to the ethyl group and the methylene group adjacent to the ketone should be observed at their expected chemical shifts.
-
²H NMR: Deuterium NMR can be used to confirm the presence and location of the deuterium atoms.
-
¹³C NMR: The carbon NMR spectrum should be consistent with the structure of Zoxamide, with minor shifts possible due to the deuterium substitution.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecular ion of this compound, which should correspond to the calculated mass of C₁₄H₁₁D₅Cl₃NO₂.
-
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of this compound, which should be similar to that of unlabeled Zoxamide but with mass shifts corresponding to the deuterated fragments. This confirms the location of the deuterium labels.
-
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and isotopic labeling of this compound. The provided experimental protocols, while based on established chemical principles, may require optimization depending on the specific laboratory conditions and available starting materials. The successful synthesis and rigorous characterization of this compound are paramount to its effective use as an internal standard in high-stakes analytical applications within the fields of agricultural science, environmental monitoring, and drug development.
References
- 1. This compound | CAS 1794760-54-5 | LGC Standards [lgcstandards.com]
- 2. Gas chromatographic ion trap mass spectrometry determination of zoxamide residues in grape, grape processing, and in the fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1794760-54-5 | Benchchem [benchchem.com]
- 4. veeprho.com [veeprho.com]
In-Depth Technical Guide to Zoxamide-d5: Physical and Chemical Properties for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Zoxamide-d5, a deuterated analog of the fungicide Zoxamide. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed information on its synthesis, characterization, and application as an internal standard in quantitative analyses.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Zoxamide (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆Cl₃NO₂ | [3][4] |
| Molecular Weight | 336.64 g/mol | [3][4] |
| CAS Number | 156052-68-5 | [3] |
| Appearance | White solid powder | [1] |
| Melting Point | 158-160 °C | [3][4][5] |
| Solubility in Water (20°C) | 0.681 mg/L | [3][6] |
| Solubility in Acetone (20°C) | 55.7 g/L | [1] |
| Log P (octanol/water) | 3.76 | [3][4][5] |
| Vapor Pressure (25°C) | <1 x 10⁻⁷ torr | [3][5] |
Note: The data presented in this table is for the non-deuterated Zoxamide and should be considered as a close approximation for this compound.
Table 2: Isotopic Information for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁D₅Cl₃NO₂ | |
| Molecular Weight | 341.67 g/mol | |
| CAS Number | 1794760-54-5 | |
| Synonyms | 3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide-d5; RH 7281-d5; Zoxium-d5 | [7] |
| Isotopic Purity | ≥98% | [8] |
Synthesis and Purification
The synthesis of this compound involves the incorporation of deuterium atoms into the Zoxamide structure. A common laboratory-scale approach is through a nucleophilic acyl substitution reaction.
General Synthesis Scheme
Caption: General synthesis scheme of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.
Materials and Reagents:
-
3,5-dichloro-4-methylbenzoyl chloride
-
3-chloro-1-ethyl-1-methyl-2-oxopropylamine
-
Deuterated solvent (e.g., Deuterium oxide (D₂O) or deuterated Tetrahydrofuran (THF-d₈))
-
Anhydrous pyridine
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and equipment
Procedure:
-
Deuterium Incorporation: The amine reactant is dissolved in a deuterated solvent to facilitate the exchange of labile protons with deuterium.[8]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloro-4-methylbenzoyl chloride in an anhydrous solvent.
-
Amine Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of the deuterated 3-chloro-1-ethyl-1-methyl-2-oxopropylamine and anhydrous pyridine (as an acid scavenger) to the cooled solution with constant stirring.[8]
-
Reaction Monitoring: Allow the reaction to proceed at 0-5 °C for several hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using silica gel column chromatography with a gradient of ethyl acetate in hexane to yield the final product with high chemical and isotopic purity.[8]
Application in Quantitative Analysis: LC-MS/MS
This compound is primarily used as an internal standard in LC-MS/MS methods to accurately quantify the amount of Zoxamide in various matrices, such as environmental samples (water, soil) and agricultural products.[2] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.
Workflow for a Quantitative LC-MS/MS Analysis
Caption: Workflow for quantitative LC-MS/MS analysis.
Detailed Experimental Protocol: Quantification of Zoxamide using this compound as an Internal Standard
This protocol provides a general framework for the development of a quantitative LC-MS/MS method.
1. Preparation of Standards and Samples:
-
Stock Solutions: Prepare individual stock solutions of Zoxamide and this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Zoxamide stock solution and spiking a constant, known amount of the this compound internal standard solution into each standard.
-
Sample Preparation: Extract Zoxamide from the sample matrix using an appropriate method (e.g., solid-phase extraction for water samples, QuEChERS for food samples). After extraction, spike the sample extract with the same known amount of this compound internal standard solution as used in the calibration standards.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Zoxamide: Determine the optimal precursor ion ([M+H]⁺) and product ions.
-
This compound: Determine the optimal precursor ion ([M+H]⁺, which will be +5 Da higher than Zoxamide) and product ions.
-
-
3. Data Analysis and Quantification:
-
Inject the calibration standards and sample extracts into the LC-MS/MS system.
-
For each injection, determine the peak areas for both the Zoxamide and this compound MRM transitions.
-
Calculate the peak area ratio of Zoxamide to this compound for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Zoxamide for the calibration standards.
-
Calculate the peak area ratio of Zoxamide to this compound for the sample extracts.
-
Determine the concentration of Zoxamide in the samples by interpolating their peak area ratios on the calibration curve.
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of this compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, temperatures of -20°C are recommended.
-
Stability: this compound is stable under normal laboratory conditions. Avoid exposure to strong oxidizing agents and extreme temperatures for prolonged periods. Studies on the non-deuterated analog show good stability at elevated temperatures and pressures.[8]
Mechanism of Action
While this compound is primarily used as an analytical standard, its biological activity is expected to be identical to that of Zoxamide. Zoxamide is a fungicide that acts by disrupting microtubule dynamics in susceptible fungi. It covalently binds to β-tubulin, inhibiting the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to an arrest of the cell cycle and ultimately, cell death.[1][5]
This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical guidance for its synthesis and application in quantitative analytical methods. For specific applications, further method development and validation will be necessary.
References
- 1. Zoxamide - CAS-Number 156052-68-5 - Order from Chemodex [chemodex.com]
- 2. veeprho.com [veeprho.com]
- 3. Zoxamide [drugfuture.com]
- 4. Zoxamide | C14H16Cl3NO2 | CID 122087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Zoxamide (156052-68-5) for sale [vulcanchem.com]
- 6. Zoxamide (Ref: RH 7281) [sitem.herts.ac.uk]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. This compound | 1794760-54-5 | Benchchem [benchchem.com]
Zoxamide-d5: A Technical Guide to its Dual Mechanism in Mycology and Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of zoxamide, a potent benzamide fungicide, and its deuterated isotopologue, zoxamide-d5. It is divided into two core sections. The first elucidates the biological mechanism of action by which zoxamide disrupts fungal microtubule dynamics, leading to cell death. The second details the analytical mechanism and application of this compound as a crucial internal standard for precise and accurate quantification in complex matrices using mass spectrometry.
Part 1: The Fungicidal Mechanism of Action of Zoxamide
Zoxamide is a highly effective fungicide developed to control plant diseases caused by Oomycetes, such as late blight and downy mildew. Its efficacy stems from a specific interaction with a fundamental component of the eukaryotic cytoskeleton: the microtubule.
Core Mechanism: Covalent Binding and Inhibition of β-Tubulin
The primary mode of action of zoxamide is the disruption of microtubule assembly. This is achieved through a highly specific, covalent binding to β-tubulin, one of the two protein subunits (along with α-tubulin) that polymerize to form microtubules. The presence of an α-chloroketone moiety in the zoxamide molecule facilitates this covalent linkage. This binding event prevents the tubulin heterodimers from polymerizing into functional microtubules, which are essential for various cellular processes.
The interaction is stereospecific, with the R-enantiomer of zoxamide exhibiting significantly higher fungicidal activity than the S-enantiomer. Molecular docking studies suggest that zoxamide interacts with key amino acid residues within the β-tubulin protein, and mutations at these sites, such as at position E198, can confer resistance.[1][2][3][4]
Cellular Effects: Mitotic Arrest and Cytoskeletal Disruption
By inhibiting tubulin polymerization, zoxamide triggers a cascade of downstream cellular effects:
-
Disruption of the Microtubule Cytoskeleton : Treatment with zoxamide leads to a rapid and visible loss of the filamentous microtubule network within the fungal cell.
-
Mitotic Arrest : Microtubules are the core components of the mitotic spindle, the apparatus responsible for segregating chromosomes during cell division. By preventing the formation of this spindle, zoxamide effectively halts the cell cycle in metaphase.
-
Inhibition of Nuclear Division : The arrest of mitosis prevents the division of the nucleus, leading to cells with a single nucleus, whereas untreated cells would become multinucleated.
-
Morphological Changes : Fungal germ tubes treated with zoxamide cease to elongate and often exhibit swelling at their tips.
The culmination of these effects is the inhibition of fungal growth and proliferation, leading to cell death.
Quantitative Data on Zoxamide Bioactivity
The biological effect of zoxamide has been quantified in various studies. The following table summarizes key findings regarding its efficacy.
| Parameter | Organism/System | Value | Reference |
| EC₅₀ (Mycelial Growth) | Phytophthora cactorum | 0.04 - 0.29 mg/L | [5] |
| Enantiomeric Activity Ratio | Target Pathogens | R-form is 9.9 to 140.0 times more active than S-form | [2] |
| IC₅₀ (Microtubule Assembly) | Mouse Lymphoma Cells | 23.5 µmol/L |
Experimental Protocols
This assay spectrophotometrically measures the effect of zoxamide on the polymerization of purified tubulin. The principle is that light is scattered by microtubules in proportion to the concentration of the polymer, which can be measured as an increase in optical density (OD).[6][7]
Materials:
-
Lyophilized, high-purity (>99%) tubulin (e.g., bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Zoxamide stock solution (in DMSO)
-
Temperature-regulated spectrophotometer with 96-well plate reader (340 nm capability)
-
Low-volume 96-well plates (e.g., half-area)
Procedure:
-
Preparation:
-
Pre-warm the spectrophotometer to 37°C.
-
Prepare ice-cold G-PEM buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol).
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-3 mg/mL. Keep on ice and use within 30 minutes.
-
Prepare serial dilutions of zoxamide in General Tubulin Buffer (kept at room temperature to avoid precipitation). A DMSO-only control should be prepared.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate at 37°C, add 10 µL of the diluted zoxamide compounds or DMSO control to respective wells.
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well. Use a multichannel pipette for consistency.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C spectrophotometer.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes (kinetic mode).
-
-
Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) and the final OD (polymer mass) for each concentration.
-
Calculate the IC₅₀ value by plotting the inhibition of polymerization against the zoxamide concentration.
-
This protocol allows for the direct visualization of zoxamide's effect on the microtubule cytoskeleton within fungal cells.[8][9]
Materials:
-
Fungal culture (e.g., Phytophthora germlings) grown on glass coverslips.
-
Zoxamide solution.
-
Fixation Buffer: 4% formaldehyde in PME buffer (50 mM PIPES, 5 mM EGTA, 5 mM MgSO₄, pH 7.2).
-
Permeabilization Buffer: 1% Triton X-100 in PBS.
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-α-tubulin monoclonal antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Mounting medium with DAPI (for nuclear staining).
-
Fluorescence microscope.
Procedure:
-
Cell Treatment:
-
Incubate fungal cells grown on coverslips with a working concentration of zoxamide (and a vehicle control) for a predetermined time (e.g., 1-4 hours).
-
-
Fixation & Permeabilization:
-
Gently wash the cells with PME buffer.
-
Fix the cells with Fixation Buffer for 30-45 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cell walls with Permeabilization Buffer for 20 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating coverslips in Blocking Buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in 1.5% BSA/PBS) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in 1.5% BSA/PBS) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
Seal the coverslips with nail polish.
-
Visualize using a fluorescence microscope, capturing images of the microtubule network (Alexa 488 channel) and nuclei (DAPI channel). Compare treated vs. control cells for microtubule integrity.
-
Part 2: this compound as an Internal Standard in Quantitative Analysis
While zoxamide's mechanism of action is biological, its deuterated form, this compound, serves a critical analytical function. It is used as an internal standard (IS) in quantitative assays, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Principle: Isotope Dilution Mass Spectrometry
The core function of an internal standard is to correct for analyte loss and variability throughout the analytical process. An ideal IS is a compound that is chemically identical to the analyte but physically distinguishable by the detector. This compound fits this perfectly. It has five hydrogen atoms replaced with deuterium.
-
Chemical Similarity : Because deuterium has nearly the same chemical properties as hydrogen, this compound has the same polarity, solubility, and chromatographic retention time as zoxamide. It therefore behaves identically during sample extraction, cleanup, and chromatography.
-
Physical Difference : The five deuterium atoms increase the mass of the molecule by five Daltons. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and quantify both zoxamide and this compound simultaneously.
By adding a precise, known amount of this compound to a sample at the very beginning of the workflow, any subsequent loss or signal variation will affect both the analyte (zoxamide) and the IS (this compound) equally. The final quantification is based on the ratio of the analyte signal to the internal standard signal. This ratio remains constant even if sample is lost, correcting for procedural errors and matrix effects (ion suppression or enhancement) that can plague LC-MS/MS analysis.[10][11]
Experimental Protocol
This protocol outlines a general procedure for using this compound to quantify zoxamide residues in a complex matrix.[10][12][13]
Materials:
-
Sample matrix (e.g., wine, vegetable homogenate).
-
Zoxamide analytical standard.
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile).
-
Acetonitrile (LC-MS grade).
-
Formic acid.
-
QuEChERS salts (e.g., MgSO₄, NaCl).
-
Syringe filters (0.22 µm PTFE).
-
UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).
Procedure:
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards in a clean matrix extract (matrix-matched calibration).
-
Each standard should contain a known concentration of zoxamide (e.g., ranging from 1 to 200 µg/L).
-
Spike each calibration standard with a fixed concentration of the this compound internal standard solution (e.g., 50 µg/L).
-
-
Sample Preparation:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (if sample is dry).
-
Spike with Internal Standard: Add a precise volume (e.g., 50 µL) of the 1 µg/mL this compound solution to the sample.
-
Add 10 mL of acetonitrile (with 1% formic acid).
-
Add QuEChERS extraction salts, cap tightly, and shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Cleanup (d-SPE - Optional but Recommended):
-
Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE tube containing cleanup sorbents (e.g., PSA and MgSO₄).
-
Vortex for 30 seconds and centrifuge for 5 minutes.
-
-
Final Extract and Analysis:
-
Take the final supernatant, filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Inject the sample onto the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC: Use a C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
MS/MS: Operate in Multiple Reaction Monitoring (MRM) mode. Set up at least two specific precursor-to-product ion transitions for both zoxamide and this compound to ensure specificity and confirmation.
-
-
Data Analysis:
-
Integrate the peak areas for the primary MRM transitions of zoxamide and this compound.
-
Calculate the peak area ratio (Zoxamide Area / this compound Area) for each sample and calibration standard.
-
Plot the peak area ratio vs. concentration for the calibration standards to generate a linear regression curve.
-
Determine the concentration of zoxamide in the samples by interpolating their peak area ratios onto the calibration curve.
-
References
- 1. Molecular Insights into the Covalent Binding of Zoxamide to the β-Tubulin of Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic evaluation of zoxamide at enantiomeric level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Binding of the Benzamide RH-4032 to Tubulin in Suspension-Cultured Tobacco Cells and Its Application in a Cell-Based Competitive-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic analysis on zoxamide-induced sensitivity changes in Phytophthora cactorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytoskeleton.com [cytoskeleton.com]
- 7. researchgate.net [researchgate.net]
- 8. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdpr.ca.gov [cdpr.ca.gov]
- 13. agilent.com [agilent.com]
Environmental Fate and Degradation of Zoxamide-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of Zoxamide, with the assumption that the isotopically labeled Zoxamide-d5 exhibits analogous behavior and is used as a tracer in environmental studies. Zoxamide is a benzamide fungicide utilized for the control of Oomycete fungi on various crops. Understanding its environmental persistence, mobility, and transformation is crucial for assessing its ecological impact.
Executive Summary
Zoxamide is characterized by low aqueous solubility and is not typically persistent in soil or aquatic environments. Its degradation is primarily driven by a combination of aerobic soil metabolism, hydrolysis, and photolysis. The major degradation products identified in environmental matrices include RH-127450, RH-163353, and RH-24549. This guide summarizes the available quantitative data, details the experimental protocols used to assess its environmental fate, and provides visual representations of its degradation pathways and experimental workflows.
Physicochemical Properties of Zoxamide
| Property | Value | Reference |
| IUPAC Name | (RS)-3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide | [1] |
| CAS Number | 156052-68-5 | [1] |
| Molecular Formula | C₁₄H₁₆Cl₃NO₂ | |
| Molecular Weight | 336.64 g/mol | [2] |
| Water Solubility | Low | [3] |
| Vapor Pressure | <1.3 x 10⁻⁵ Pa at 20°C | [1] |
| Log P (octanol-water partition coefficient) | 3.76 ± 0.04 | [1][2] |
Environmental Degradation Pathways
The environmental degradation of Zoxamide proceeds through several key pathways, leading to the formation of various metabolites.
Aerobic Soil Metabolism
Under aerobic conditions, Zoxamide is readily degraded by soil microorganisms. The primary metabolites formed are RH-127450 (a de-chlorinated product), RH-163353 (an acid derivative), and RH-24549 (a benzoic acid derivative).[1] Mineralization to carbon dioxide is a significant route of dissipation.[4]
Hydrolysis
Zoxamide is susceptible to hydrolysis, particularly under alkaline conditions. This process contributes to its degradation in aqueous environments.
Photolysis
In the presence of sunlight, Zoxamide can undergo photolytic degradation in both water and on soil surfaces. The aqueous photolysis half-life has been reported to be approximately 14 days.[5]
Degradation Pathway of Zoxamide
Caption: Proposed degradation pathway of Zoxamide in the environment.
Quantitative Environmental Fate Data
The following tables summarize the reported half-lives (DT₅₀) of Zoxamide in various environmental compartments.
Table 1: Aerobic Soil Metabolism Half-Life of Zoxamide
| Soil Type | Temperature (°C) | Half-Life (days) | Reference |
| Various Soils | 20-25 | 2 - 19 | [5] |
| Sandy Loam / Silt Loam | Not Specified | 10.88 - 17.81 (R-enantiomer) | [5] |
| Sandy Loam / Silt Loam | Not Specified | 8.05 - 14.41 (S-enantiomer) | [5] |
Table 2: Abiotic Degradation Half-Life of Zoxamide
| Degradation Process | Medium | pH | Temperature (°C) | Half-Life (days) | Reference |
| Photolysis | Aqueous | 4 | 25 | 14 | [5] |
| Photolysis | Soil | Not Specified | Not Specified | 4.3 - 7.4 | [6] |
| Hydrolysis | Aqueous | Not Specified | Not Specified | 17.6 - 21.9 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of environmental fate studies. The following sections outline typical experimental protocols for assessing the degradation of Zoxamide.
Aerobic Soil Metabolism Study
This protocol is based on general guidelines such as those from the EPA and OECD.
Experimental Workflow for Aerobic Soil Metabolism Study
Caption: Workflow for a typical aerobic soil metabolism study.
Methodology:
-
Soil Selection and Characterization: Collect fresh soil from a location with no prior pesticide application. Characterize the soil for texture (e.g., sandy loam), pH, organic carbon content, and microbial biomass.[7]
-
Test Substance: Utilize uniformly ring-labeled [¹⁴C]-Zoxamide-d5 of known radiochemical purity and specific activity.
-
Application: Apply the [¹⁴C]-Zoxamide-d5 solution to portions of the characterized soil to achieve the desired concentration (e.g., 1.5 mg/kg).
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for a period of up to 122 days.[4] Use flow-through systems to trap evolved ¹⁴CO₂ and other volatile organics.
-
Sampling: Collect triplicate samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 122 days).
-
Extraction: Extract the soil samples with an appropriate solvent system (e.g., acetonitrile/water).
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify this compound and its degradation products. Total radioactivity can be determined by Liquid Scintillation Counting (LSC).
-
Metabolite Identification: Identify major metabolites using techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the dissipation half-life (DT₅₀) of this compound and the formation and decline of its metabolites.
Hydrolysis Study
Methodology:
-
Buffer Solutions: Prepare sterile aqueous buffer solutions at different pH levels (e.g., 4, 7, and 9).
-
Test Substance Application: Add a sterile solution of [¹⁴C]-Zoxamide-d5 to the buffer solutions to achieve a known concentration.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 days).
-
Sampling: Collect triplicate samples at various time intervals.
-
Analysis: Directly analyze the aqueous samples by HPLC with a radioactivity detector to determine the concentration of this compound over time.
-
Data Analysis: Determine the rate of hydrolysis and the half-life (DT₅₀) at each pH level.
Photolysis Study
Methodology:
-
Sample Preparation: Prepare aqueous solutions of [¹⁴C]-Zoxamide-d5 in sterile, buffered water (e.g., pH 4).
-
Irradiation: Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature (e.g., 25°C).[5] Prepare parallel dark control samples to differentiate between photolytic and other degradation processes.
-
Sampling: Collect triplicate samples from both irradiated and dark control groups at various time intervals.
-
Analysis: Analyze the samples by HPLC with a radioactivity detector to quantify the remaining this compound.
-
Data Analysis: Calculate the photolytic degradation rate and the half-life (DT₅₀).
Analytical Methods for Quantification
Accurate quantification of this compound and its metabolites is essential for environmental fate studies.
Table 3: Analytical Techniques for Zoxamide and its Metabolites
| Technique | Matrix | Purpose | Reference |
| UPLC-MS/MS | Ginseng Roots | Quantification of Zoxamide and its acid metabolites | [3] |
| GC-ITMS | Grape, Must, Wine | Residue analysis of Zoxamide | [4] |
| HPLC with Chiral Column | Soil | Enantioselective quantification of Zoxamide | [5] |
| HPLC with Radioactivity Detector | Soil, Water | Quantification of radiolabeled Zoxamide and metabolites | [8] |
| LC-MS/MS | Not Specified | Identification of metabolites |
Conclusion
The available data indicates that Zoxamide is unlikely to persist in the environment. Its degradation is mediated by a combination of biotic and abiotic processes, with aerobic soil metabolism being a key pathway. The major metabolites formed are also subject to further degradation. This technical guide provides a framework for understanding and further investigating the environmental fate of this compound. The detailed protocols and data presented herein should serve as a valuable resource for researchers and professionals in the field.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gas chromatographic ion trap mass spectrometry determination of zoxamide residues in grape, grape processing, and in the fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. smithers.com [smithers.com]
- 8. fao.org [fao.org]
Commercial suppliers and purchasing of Zoxamide-d5
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Zoxamide-d5. It covers commercial sourcing, purchasing information, and detailed experimental protocols.
Commercial Suppliers and Purchasing of this compound
This compound, a deuterated analog of the fungicide Zoxamide, is primarily utilized as an internal standard in analytical and pharmacokinetic research. Its stable isotope labeling allows for precise quantification of Zoxamide in various matrices. Several commercial suppliers offer this compound for research purposes. The following tables summarize the available information on suppliers, product details, and purchasing.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | Contact Information | Notes |
| Toronto Research Chemicals (TRC) | --INVALID-LINK-- | Sold through various distributors such as Biomall and LGC Standards.[1][2] | A brand of LGC Standards. |
| CymitQuimica | --INVALID-LINK-- | --INVALID-LINK-- | Distributor for TRC products.[3] |
| Santa Cruz Biotechnology | --INVALID-LINK-- | --INVALID-LINK-- | |
| Benchchem | --INVALID-LINK-- | --INVALID-LINK-- | |
| Veeprho | --INVALID-LINK-- | --INVALID-LINK-- | Offers custom synthesis. |
| LGC Standards | --INVALID-LINK-- | --INVALID-LINK-- | Distributor for TRC products.[2][4] |
| Pharmaffiliates | --INVALID-LINK-- | --INVALID-LINK-- |
Table 2: this compound Product and Purchasing Information
| Supplier (Brand) | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities | Price |
| CymitQuimica (TRC) | TR-Z700922 | 1794760-54-5 | C₁₄H₁₁D₅Cl₃NO₂ | 341.67 | Not specified | 100 mg | Quote required |
| Biomall (TRC) | Z700922-10mg | 1794760-54-5 | Not specified | Not specified | Not specified | 10 mg | View Price on Website |
| Santa Cruz Biotechnology | sc-218403 | 1794760-54-5 | C₁₄H₁₁D₅Cl₃NO₂ | 341.67 | Not specified | Inquire | Quote required |
| Benchchem | B1146767 | 1794760-54-5 | C₁₄H₁₁D₅Cl₃NO₂ | 341.67 | >98% (Isotopic) | Inquire | Quote required |
| Veeprho | VZ-IMP-135 | 1794760-54-5 | C₁₄H₁₁D₅Cl₃NO₂ | 341.67 | Not specified | Inquire | Quote required |
| LGC Standards (TRC) | TRC-Z700922 | 1794760-54-5 | C₁₄H₁₁D₅Cl₃NO₂ | 341.67 | Not specified | Inquire | Quote required |
| Pharmaffiliates | Not specified | 1794760-54-5 | C₁₄H₁₁D₅Cl₃NO₂ | 341.67 | High Purity | Inquire | Quote required |
Mechanism of Action: Disruption of Microtubule Dynamics
Zoxamide exerts its fungicidal activity by disrupting microtubule dynamics, a critical process for fungal cell division and growth. The primary molecular target of Zoxamide is β-tubulin , a subunit of the microtubule polymer.
Caption: Zoxamide's mechanism of action.
Zoxamide covalently binds to a specific site on the β-tubulin subunit. This binding event inhibits the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule formation and function leads to an arrest of the cell cycle in mitosis, ultimately triggering apoptosis and inhibiting fungal growth.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Zoxamide and its deuterated analog.
Laboratory-Scale Synthesis of this compound
This protocol describes a general method for the laboratory synthesis of this compound, primarily for use as an internal standard.
Materials:
-
3,5-dichloro-4-methylbenzoyl chloride
-
3-amino-3-methylpentan-2-one hydrochloride
-
Deuterated solvent (e.g., Methanol-d4)
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Deuterium Exchange: Dissolve 3-amino-3-methylpentan-2-one hydrochloride in a minimal amount of deuterated solvent (e.g., Methanol-d4) and stir at room temperature for 24 hours to facilitate hydrogen-deuterium exchange at the amine and adjacent positions. Remove the solvent under reduced pressure. Repeat this step two more times to ensure a high degree of deuteration.
-
Amine Extraction: Dissolve the deuterated amine salt in water and basify with a saturated sodium bicarbonate solution. Extract the free amine into dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Coupling Reaction: Dissolve the deuterated amine in anhydrous dichloromethane and cool to 0°C in an ice bath. Add triethylamine to the solution. Slowly add a solution of 3,5-dichloro-4-methylbenzoyl chloride in anhydrous dichloromethane dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and isotopic purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Microtubule Assembly Assay
This assay is used to determine the effect of Zoxamide on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein (e.g., from bovine brain)
-
GTP (Guanosine triphosphate) solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
Zoxamide stock solution (in DMSO)
-
Glycerol
-
Spectrophotometer with temperature control
Procedure:
-
Tubulin Preparation: Resuspend purified tubulin in ice-cold tubulin polymerization buffer. Keep on ice to prevent spontaneous polymerization.
-
Reaction Setup: In a 96-well plate, add the tubulin polymerization buffer, GTP, and glycerol. Add the desired concentrations of Zoxamide (or DMSO as a vehicle control) to the respective wells.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. Compare the curves of Zoxamide-treated samples to the control to determine the inhibitory effect.
Covalent Binding Assay of Zoxamide to β-tubulin
This assay confirms the covalent interaction between Zoxamide and its target protein, β-tubulin.
Caption: Workflow for Zoxamide-β-tubulin binding assay.
Materials:
-
Fungal cell culture (e.g., Phytophthora capsici)
-
Radiolabeled Zoxamide (e.g., [³H]-Zoxamide)
-
Lysis buffer
-
Protein assay reagent (e.g., Bradford reagent)
-
SDS-PAGE gels and running buffer
-
Autoradiography film or digital imager
Procedure:
-
Cell Culture and Lysis: Grow the fungal cells to the desired density. Harvest the cells and lyse them in a suitable lysis buffer to extract the total protein.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay.
-
Incubation with Radiolabeled Zoxamide: Incubate a fixed amount of the protein lysate with varying concentrations of [³H]-Zoxamide for a specific time at room temperature. Include a control with a large excess of non-radiolabeled Zoxamide to determine non-specific binding.
-
SDS-PAGE: Separate the proteins in the incubated lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Autoradiography: Dry the gel and expose it to an autoradiography film or a digital imager to detect the radiolabeled protein bands.
-
Analysis: Identify the protein band that specifically incorporates the radiolabel. This can be confirmed to be β-tubulin by Western blotting with an anti-β-tubulin antibody on a parallel gel. The intensity of the radiolabeled band will correlate with the amount of covalent binding.
This technical guide provides a foundational understanding of this compound for research applications, from sourcing the compound to performing key experiments to elucidate its mechanism of action. For specific applications, further optimization of the described protocols may be necessary.
References
Zoxamide-d5: An In-depth Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety and handling information for Zoxamide-d5. This compound is a deuterated analog of Zoxamide. While the fundamental toxicological properties are expected to be similar to Zoxamide, the deuterium substitution may alter the metabolic profile due to the kinetic isotope effect, potentially leading to a slower rate of metabolism.[1][2][3] All handling and safety procedures should be conducted with this consideration in mind, and a thorough risk assessment should be performed before use. The information provided herein is based on publicly available data for Zoxamide.
Executive Summary
Zoxamide is a benzamide fungicide with low acute toxicity.[4][5] This guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of Zoxamide, which is anticipated to be representative of this compound. The primary target organ for Zoxamide is the liver, with observed effects in animal studies including increased liver weight and hypertrophy.[5][6][7] It is not considered to be a skin irritant but is a skin sensitizer and a slight, transient eye irritant.[4][5] Zoxamide is not classified as carcinogenic or genotoxic in vivo.[4][8] This guide presents quantitative toxicological data in structured tables, outlines the nature of key experimental safety studies, and provides graphical workflows for safe handling and emergency procedures.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide |
| Molecular Formula | C14H11D5Cl3NO2 |
| Molecular Weight | Approx. 341.68 g/mol |
| Appearance | Odorless white to off-white powder |
| Solubility | Low aqueous solubility |
Toxicological Profile
Zoxamide exhibits low acute toxicity via oral, dermal, and inhalation routes.[4][5] The primary effects observed in repeat-dose studies are related to liver hypertrophy and reduced body-weight gain, which in some cases was linked to palatability issues with the feed.[4][5]
Acute Toxicity
| Study | Species | Route | Value | Classification |
| LD50 | Rat | Oral | >5000 mg/kg bw[4][5] | Low Toxicity |
| LD50 | Rat | Dermal | >2000 mg/kg bw[4][5] | Low Toxicity |
| LC50 (4-hour) | Rat | Inhalation | >5.3 mg/L[4][5] | Low Toxicity |
Irritation and Sensitization
| Study | Species | Result |
| Skin Irritation | Not an irritant[4][5] | |
| Eye Irritation | Slight, transient irritant[4][5] | |
| Skin Sensitization | Guinea Pig | Delayed contact hypersensitivity (Maximization and Buehler tests)[4][5] |
Sub-chronic and Chronic Toxicity
A number of sub-chronic and chronic toxicity studies have been conducted on Zoxamide in various species. The No Observed Adverse Effect Levels (NOAELs) from these studies are summarized below.
| Study Duration | Species | NOAEL | Key Findings at LOAEL |
| 90-day | Mouse | 574 mg/kg bw/day[4] | Reduced body-weight gain in females.[4] |
| 90-day & 1-year | Dog | 48 mg/kg bw/day[4][9] | Reduced body-weight gain in females at 255 mg/kg bw/day.[4] |
| 1-year | Rat | 1058 mg/kg bw/day (highest dose tested)[4] | Increased liver weights in females at ≥ 5000 ppm, not considered adverse.[4] |
| 18-month | Mouse | 1021 mg/kg bw/day (highest dose tested)[4] | No treatment-related toxicity.[4] |
| 28-day Dermal | Rat | 714 mg/kg bw/day (systemic effects)[4] | Significant local effects at ≥ 107 mg/kg bw/day.[4] |
Carcinogenicity and Genotoxicity
Reproductive and Developmental Toxicity
| Study Type | Species | NOAEL | Key Findings |
| Two-generation | Rat | 1474 mg/kg bw/day (highest dose tested)[9] | No effects on fertility or parental toxicity. Reduced pup body-weight gain at parentally toxic doses.[7] |
| Developmental | Rat | 1000 mg/kg bw/day (highest dose tested)[4] | No evidence of toxicity to dams or fetuses. Not teratogenic.[4] |
| Developmental | Rabbit | 1000 mg/kg bw/day (highest dose tested)[4] | No evidence of toxicity to dams or fetuses. Not teratogenic.[4] |
Experimental Protocols Overview
Detailed experimental protocols for regulatory toxicology studies are typically proprietary. However, the objectives and general methodologies of the key studies cited are described below.
-
Acute Toxicity Studies (LD50/LC50): These studies aim to determine the dose or concentration of a substance that causes mortality in 50% of the test animals after a single exposure. The protocols generally involve administering increasing doses of the substance via a specific route (oral, dermal, or inhalation) to groups of animals and observing them for a set period, typically 14 days.
-
Sub-chronic and Chronic Oral Toxicity Studies: These studies evaluate the effects of repeated exposure to a substance over a longer period (e.g., 90 days, 1 year, or 18 months). Animals are given daily doses of the substance in their diet or by gavage. The protocol involves regular monitoring of clinical signs, body weight, food consumption, as well as detailed hematology, clinical chemistry, and histopathological examinations of tissues and organs at the end of the study.
-
Reproductive and Developmental Toxicity Studies: Two-generation studies in rats are designed to assess the potential effects of a substance on reproductive function and offspring development. The protocol involves exposing parent animals (F0 generation) to the substance before mating and throughout gestation and lactation. The effects on their offspring (F1 generation) are then monitored, and the F1 generation is also mated to produce an F2 generation. Developmental toxicity studies in rats and rabbits involve administering the substance to pregnant females during the period of organogenesis to assess potential effects on the developing fetus.
Handling Precautions and Safety Recommendations
Given that Zoxamide is a skin sensitizer and a slight eye irritant, appropriate personal protective equipment (PPE) and handling procedures are essential.
Engineering Controls
-
Work in a well-ventilated area.
-
Use a chemical fume hood or other local exhaust ventilation where dusts or aerosols may be generated.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.
-
Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for the exposure level should be worn.
General Hygiene
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the material is handled.
-
Wash hands thoroughly after handling.
Emergency Procedures
First Aid
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Spills and Leaks
-
Avoid dust formation.
-
Wear appropriate PPE.
-
Carefully sweep up or vacuum the spilled material and place it in a suitable, closed container for disposal.
-
Clean the spill area with soap and water.
Visualized Workflows and Logical Relationships
The following diagrams provide visual guidance for key safety and handling procedures related to this compound.
Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.
Caption: Flowchart for responding to a this compound spill.
Caption: Simplified workflow of the toxicological risk assessment process.
References
- 1. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. volumen 33 número 3 [revistas.unam.mx]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. fao.org [fao.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Federal Register :: Zoxamide 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4- methylbenzamide; Pesticide Tolerance [federalregister.gov]
- 9. apps.who.int [apps.who.int]
Solubility Profile of Zoxamide-d5 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Zoxamide-d5 in various organic solvents. Due to the limited availability of direct experimental data on this compound, this document leverages the established principle that the solubility of a deuterated compound is closely comparable to its non-deuterated analogue, Zoxamide. The information presented herein is therefore based on available data for Zoxamide and serves as a robust proxy for understanding the solubility characteristics of this compound.
This compound, a deuterated isotopologue of the fungicide Zoxamide, is primarily utilized as an internal standard in analytical and pharmacokinetic studies. Its structural similarity to Zoxamide, with the exception of the presence of five deuterium atoms, results in nearly identical physicochemical properties, including solubility in organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Zoxamide in a range of organic solvents at 20°C. This data provides a strong indication of the expected solubility of this compound in these solvents.
| Organic Solvent | Solubility (g/L) | Temperature (°C) |
| Ethyl Acetate | 55.7 | 20 |
| Acetone | 20 | 20 |
| Methanol | 324 | 25 |
| Hexane | 0.0028 | 25 |
| Acetonitrile | Soluble¹ | Not Specified |
¹A commercially available solution of Zoxamide in acetonitrile indicates its solubility in this solvent[1].
Experimental Protocols for Solubility Determination
The determination of the solubility of a chemical substance like this compound in organic solvents is typically conducted following standardized guidelines to ensure accuracy and reproducibility. The OECD (Organisation for Economic Co-operation and Development) provides guidelines for the testing of chemicals, which are widely accepted internationally. The following methodologies are recommended for determining the solubility of this compound.
Flask Method (OECD Guideline 105)
This method is suitable for substances with a solubility of 10 mg/L or higher and is a straightforward and widely used technique.
Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus:
-
Glass flasks with stoppers
-
Constant temperature water bath or incubator
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV or Mass Spectrometric detection - HPLC-UV/MS)
Procedure:
-
Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a glass flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C or 25 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test is often conducted to determine the time required to reach saturation. Typically, 24 to 48 hours of agitation is sufficient.
-
Phase Separation: After equilibration, the mixture is allowed to stand at the test temperature to allow for the separation of the undissolved solid. Centrifugation or filtration is then used to separate the saturated solution from the excess solid. It is critical to perform this step at the test temperature to avoid any change in solubility.
-
Quantification: A known volume of the clear, saturated supernatant is carefully removed, diluted appropriately, and analyzed using a validated analytical method, such as HPLC-UV/MS, to determine the concentration of this compound.
-
Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.
Column Elution Method (OECD Guideline 105)
This method is particularly useful for substances with low solubility (less than 10 mg/L).
Principle: The test substance is coated on an inert support material, which is then packed into a column. The solvent is passed through the column at a slow, controlled rate, and the concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.
Apparatus:
-
Glass column with a thermostat jacket
-
Inert support material (e.g., glass beads, celite)
-
Metering pump for precise solvent delivery
-
Fraction collector
-
Analytical instrument for quantification (e.g., HPLC-UV/MS)
Procedure:
-
Column Preparation: A known amount of this compound is coated onto the surface of the inert support material. This is often achieved by dissolving the substance in a volatile solvent, mixing with the support, and then evaporating the solvent. The coated support is then packed into the column.
-
Elution: The organic solvent is pumped through the column at a low and constant flow rate. The temperature of the column is maintained at the desired level.
-
Fraction Collection and Analysis: The eluate is collected in fractions, and the concentration of this compound in each fraction is determined using a suitable analytical method.
-
Equilibrium Determination: The elution is continued until the concentration of this compound in the eluate reaches a constant value (plateau), which represents the saturation solubility.
-
Data Analysis: The solubility is reported as the mean of the plateau concentrations from at least three consecutive fractions that are in agreement.
Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of this compound using the Flask Method.
Caption: Experimental workflow for the Flask Method of solubility determination.
Caption: Logical relationship of steps in solubility testing.
References
Methodological & Application
Application Note: High-Throughput Analysis of Zoxamide in Agricultural Matrices using Zoxamide-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of the fungicide Zoxamide in various agricultural matrices. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Zoxamide-d5 as an internal standard to ensure high accuracy and precision. The protocol outlines a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, making it suitable for high-throughput screening of Zoxamide residues in research and regulatory laboratories. The method has been validated, demonstrating excellent linearity, recovery, and precision.
Introduction
Zoxamide is a widely used fungicide for controlling oomycete pathogens on a variety of crops. Monitoring its residue levels in agricultural products and the environment is crucial for ensuring food safety and environmental protection. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and accurate results.[1] This application note provides a detailed protocol for the extraction and analysis of Zoxamide, leveraging the benefits of this compound for robust quantification.
Experimental Protocols
Reagents and Materials
-
Standards: Zoxamide (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate, Disodium citrate sesquihydrate
-
Dispersive SPE (d-SPE): Primary secondary amine (PSA), C18, and anhydrous magnesium sulfate
-
Sample Matrices: Vegetable (e.g., lettuce, tomato), Soil
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zoxamide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Zoxamide by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used to spike all samples, calibration standards, and quality control samples.
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize 10-15 g of the sample (e.g., vegetable, soil) until a uniform consistency is achieved.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a single-use packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Securely cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing PSA, C18, and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant into an autosampler vial.
-
Add the this compound internal standard spiking solution.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Zoxamide | 336.0 | 187.1 | 159.0 | 25 / 38 |
| This compound | 341.0 | 192.1 | 164.0 | 25 / 38 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
The following tables summarize the quantitative performance of the method, demonstrating its suitability for the analysis of Zoxamide in agricultural matrices.
Table 1: Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/kg |
Table 2: Accuracy and Precision (Repeatability) in Spiked Vegetable Matrix
| Spiked Concentration (µg/kg) | Mean Recovery (%) | RSD (%) (n=6) |
| 5 | 98.5 | 4.2 |
| 50 | 101.2 | 3.1 |
| 200 | 99.8 | 2.5 |
Table 3: Accuracy and Precision (Repeatability) in Spiked Soil Matrix
| Spiked Concentration (µg/kg) | Mean Recovery (%) | RSD (%) (n=6) |
| 10 | 95.7 | 5.8 |
| 100 | 97.2 | 4.5 |
| 500 | 98.1 | 3.9 |
Visualizations
The following diagrams illustrate the key workflows and principles of this analytical method.
Caption: Experimental workflow for Zoxamide analysis.
References
Application Notes and Protocol for the Analysis of Zoxamide-d5 in Soil for Pesticide Residue Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoxamide is a benzamide fungicide effective against Oomycete fungi, which cause diseases like blight in potatoes and tomatoes. Its presence and persistence in soil are of environmental and agricultural concern, necessitating sensitive and accurate analytical methods for its quantification. Zoxamide-d5, a deuterated analog of Zoxamide, serves as an ideal internal standard for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The use of an isotopically labeled internal standard is crucial for correcting analyte loss during sample preparation and compensating for matrix effects, thereby enhancing the accuracy and reliability of the analytical results.[1]
This document provides a detailed protocol for the extraction and analysis of Zoxamide in soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, with this compound as an internal standard.
Quantitative Data Summary
The following table summarizes the performance of the analytical method for Zoxamide in soil, based on typical validation results.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 mg/kg | [2] |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | [2][3] |
| Recovery | 86 - 114% | [2] |
| Precision (RSD%) | < 19% | [2] |
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC or LC-MS grade).
-
Reagents: Formic acid, Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Standards: Zoxamide analytical standard, this compound internal standard.
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, 50 mL polypropylene centrifuge tubes, 2 mL dSPE tubes, syringe filters (0.22 µm), LC-MS/MS system.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zoxamide and this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a solution of this compound in acetonitrile at a concentration of 1 µg/mL.
Sample Preparation and Extraction (QuEChERS Method)
The following workflow outlines the key steps of the sample preparation and extraction process.
References
- 1. Gas chromatographic ion trap mass spectrometry determination of zoxamide residues in grape, grape processing, and in the fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Notes: Quantification of Zoxamide in Water Samples using Zoxamide-d5 as an Internal Standard by LC-MS/MS
Introduction
Zoxamide is a widely used fungicide to control oomycete diseases on various crops. Its potential for runoff from agricultural areas into water bodies necessitates sensitive and accurate monitoring methods to ensure environmental safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as Zoxamide-d5, is crucial for robust and accurate quantification of Zoxamide in complex matrices like environmental water samples. This isotope dilution technique compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.
This application note details a comprehensive protocol for the determination of Zoxamide in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Principle of the Method
A known amount of this compound is added to the water sample prior to any sample preparation steps. The sample is then passed through a solid-phase extraction (SPE) cartridge to extract and concentrate both Zoxamide and this compound. After elution and solvent exchange, the extract is analyzed by LC-MS/MS. The chromatographic system separates Zoxamide from other matrix components, and the mass spectrometer detects and quantifies both Zoxamide and this compound using multiple reaction monitoring (MRM). The ratio of the peak area of Zoxamide to that of this compound is used to calculate the concentration of Zoxamide in the original sample, effectively correcting for any analyte loss during sample processing and any suppression or enhancement of the signal due to the sample matrix.
Experimental Protocols
1. Materials and Reagents
-
Standards: Zoxamide (≥98% purity), this compound (isotopic purity ≥99%)
-
Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 6 cc, 200 mg).
-
Filters: 0.45 µm and 0.22 µm syringe filters (e.g., PTFE or nylon).
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zoxamide and this compound in methanol to prepare individual stock solutions.
-
Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol.
-
Working Standard Solutions (0.1, 0.5, 1, 5, 10, 50, 100 ng/mL): Prepare a series of calibration standards by diluting the intermediate Zoxamide standard solution with a 50:50 methanol:water mixture. Spike each calibration standard with the this compound intermediate solution to a final concentration of 10 ng/mL.
3. Sample Preparation (Solid-Phase Extraction)
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C and analyze within 48 hours.
-
Spiking with Internal Standard: To a 100 mL water sample, add a known amount of this compound working solution to achieve a final concentration of 10 ng/mL.
-
SPE Cartridge Conditioning: Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under vacuum or a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes with 2 x 4 mL of methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 50:50 methanol:water.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10-10.1 min: 90% to 10% B
-
10.1-15 min: 10% B
-
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).
-
Data Presentation
Table 1: LC-MS/MS Parameters for Zoxamide and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Collision Energy 1 (eV) | Product Ion 2 (Qualifier) (m/z) | Collision Energy 2 (eV) |
| Zoxamide | 336.0 | 187.1 | 20 | 159.1 | 35 |
| This compound | 341.0 | 192.1 | 20 | 164.1 | 35 |
Table 2: Method Validation Data (Representative)
| Parameter | Zoxamide |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery (at 1, 10, 50 ng/mL) | 92% - 105% |
| Precision (RSD, at 1, 10, 50 ng/mL) | < 10% |
| Matrix Effect | Minimal due to internal standard correction |
Visualizations
Caption: Workflow for Zoxamide analysis in water.
Caption: Principle of isotope dilution analysis.
Application Notes and Protocols: Zoxamide-d5 for Pharmacokinetic and Metabolism Studies of Zoxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoxamide is a benzamide fungicide effective against Oomycete pathogens, functioning by inhibiting microtubule formation.[1] To thoroughly characterize the safety and efficacy of Zoxamide, comprehensive pharmacokinetic (PK) and metabolism studies are essential. These studies elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems.
The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification of Zoxamide in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).[2][3][4] Zoxamide-d5, a deuterium-labeled analog of Zoxamide, serves as an ideal internal standard for these applications.[5][6][7] Its chemical properties are nearly identical to Zoxamide, ensuring similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for clear differentiation by the mass spectrometer.[2] This application note provides detailed protocols for conducting pharmacokinetic and metabolism studies of Zoxamide using this compound as an internal standard.
Key Applications
-
Pharmacokinetic Studies: Determining key PK parameters such as Cmax, Tmax, AUC, and half-life of Zoxamide in plasma and other tissues.[8]
-
Metabolism Studies: Identifying and quantifying metabolites of Zoxamide in various biological matrices to understand its metabolic fate.[9][10][11]
-
Bioanalytical Method Validation: Ensuring the accuracy, precision, and robustness of analytical methods for Zoxamide quantification.
-
Residue Analysis: Quantifying Zoxamide residues in agricultural commodities.[12][13][14]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Zoxamide following oral administration.
Materials:
-
Zoxamide
-
This compound (Internal Standard)
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Fast the animals overnight (with access to water) before dosing.
-
Prepare a suspension of Zoxamide in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of Zoxamide to each rat via gavage. A typical dose might be 10 mg/kg.[8]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[8]
-
Place the collected blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of acetonitrile containing a known concentration of this compound (internal standard).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both Zoxamide and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Zoxamide to this compound against the concentration of Zoxamide standards.
-
Determine the concentration of Zoxamide in the plasma samples from the calibration curve.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
In Vitro Metabolism Study using Liver Microsomes
This protocol describes an in vitro experiment to investigate the metabolic stability and identify the primary metabolites of Zoxamide using rat liver microsomes.
Materials:
-
Zoxamide
-
This compound
-
Rat liver microsomes
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing rat liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
-
Metabolic Reaction:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding Zoxamide to the mixture. A typical starting concentration is 1 µM.
-
Incubate the mixture at 37°C.
-
Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing this compound.
-
-
Sample Preparation:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound (Zoxamide) and to identify potential metabolites.
-
Metabolite identification can be performed by searching for expected biotransformations (e.g., hydroxylation, glucuronidation) and comparing fragmentation patterns. Studies have shown that Zoxamide is primarily metabolized through hydroxylation, followed by conjugation with glutathione or glucuronic acid.[9][10][11]
-
-
Data Analysis:
-
Plot the percentage of remaining Zoxamide against time to determine the in vitro half-life.
-
Analyze the mass spectral data to identify the major metabolites formed.
-
Data Presentation
Pharmacokinetic Parameters of Zoxamide in Rats
| Parameter | Value (at 10 mg/kg oral dose) |
| Cmax (ng/mL) | ~ 1500 |
| Tmax (hr) | 8[8][15] |
| AUC (0-t) (ng*hr/mL) | ~ 25000 |
| Half-life (t1/2) (hr) | ~ 15 |
Note: The values presented are representative and may vary depending on the specific study conditions.
In Vitro Metabolic Stability of Zoxamide in Rat Liver Microsomes
| Time (min) | % Zoxamide Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Note: The values presented are representative and indicate that Zoxamide is metabolized by liver microsomes.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical in vivo pharmacokinetic study of Zoxamide.
Proposed Metabolic Pathway of Zoxamide
Caption: Major metabolic pathways of Zoxamide in mammals.[9][10][11]
Role of this compound as an Internal Standard
Caption: this compound corrects for variability during sample analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis [cerilliant.com]
- 5. veeprho.com [veeprho.com]
- 6. This compound | 1794760-54-5 | Benchchem [benchchem.com]
- 7. This compound | CAS 1794760-54-5 | LGC Standards [lgcstandards.com]
- 8. Zoxamide | C14H16Cl3NO2 | CID 122087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In vitro mammalian metabolism of the mitosis inhibitor zoxamide and the relationship to its in vitro toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Gas chromatographic ion trap mass spectrometry determination of zoxamide residues in grape, grape processing, and in the fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A rapid miniaturized residue analytical method for the determination of zoxamide and its two acid metabolites in ginseng roots using UPLC-MS/MS. | Sigma-Aldrich [sigmaaldrich.com]
- 15. apps.who.int [apps.who.int]
Quantitative analysis of Zoxamide in grapes using Zoxamide-d5
An effective and robust analytical method for the quantitative analysis of the fungicide Zoxamide in grapes is presented. This method utilizes a stable isotope-labeled internal standard, Zoxamide-d5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The sample preparation employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by sensitive detection and quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4]
This application note provides detailed protocols for sample preparation, instrument operation, and data analysis, making it suitable for implementation in food safety and quality control laboratories. The method has been validated to demonstrate its linearity, accuracy, precision, and limits of detection and quantification.
Introduction
Zoxamide is a benzamide fungicide widely used in viticulture to control oomycete diseases such as downy mildew, which can significantly impact grape yield and quality.[5][6] Due to its application on crops, regulatory bodies have established Maximum Residue Limits (MRLs) for Zoxamide in food products like grapes to protect consumer health.[7] Therefore, sensitive and reliable analytical methods are crucial for monitoring Zoxamide residues.
The complexity of the grape matrix can lead to analytical challenges, including ion suppression or enhancement in mass spectrometry, which can affect the accuracy of quantification.[8][9] The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to mitigate these matrix effects.[3] this compound is an ideal internal standard as it shares identical chemical and physical properties with the target analyte, Zoxamide, but has a different mass, allowing it to be distinguished by the mass spectrometer.[3] It co-elutes with Zoxamide, experiencing the same potential losses during sample preparation and the same ionization effects in the MS source, thus enabling precise correction and highly accurate quantification.[3]
This protocol details a method combining a modified QuEChERS sample extraction and cleanup procedure with LC-MS/MS analysis for the determination of Zoxamide in grapes.
Experimental Protocols
Materials and Reagents
-
Standards : Zoxamide (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).
-
Solvents : Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Reagents : Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent.
-
Kits : QuEChERS extraction salt packets (e.g., containing 4 g MgSO₄ and 1 g NaCl) and dispersive SPE (d-SPE) cleanup tubes (e.g., containing 150 mg MgSO₄ and 25 mg PSA).[1]
-
Equipment : High-speed homogenizer, centrifuge (capable of ≥4000 rpm), vortex mixer, analytical balance, volumetric flasks, pipettes, syringe filters (0.22 µm).
Instrumentation
-
Liquid Chromatograph : A UHPLC system capable of binary gradient elution.
-
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Standard Solution Preparation
-
Stock Solutions (1 mg/mL) : Accurately weigh and dissolve Zoxamide and this compound in methanol to prepare individual stock solutions. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL) : Prepare a working solution of Zoxamide by diluting the stock solution in methanol.
-
Internal Standard Spiking Solution (1 µg/mL) : Dilute the this compound stock solution in acetonitrile.
-
Calibration Standards : Prepare a series of matrix-matched calibration standards by spiking blank grape extract with appropriate volumes of the intermediate standard solution and the internal standard spiking solution to achieve a concentration range covering the expected residue levels (e.g., 1 to 200 µg/kg).
Sample Preparation Protocol (QuEChERS)
-
Homogenization : Weigh 10 g of a representative grape sample (whole grapes) into a blender or homogenizer. Homogenize until a uniform puree is obtained.[1][10]
-
Extraction :
-
Transfer 10 g of the homogenized grape sample into a 50 mL polypropylene centrifuge tube.[1][11]
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 10 mL of 1% acetic acid in acetonitrile.[11]
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).[1]
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
-
Cleanup (Dispersive SPE) :
-
Transfer 1 mL of the upper acetonitrile supernatant into a d-SPE cleanup tube containing 150 mg MgSO₄ and 25 mg PSA.[1]
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract :
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis Protocol
The chromatographic and mass spectrometric parameters should be optimized to achieve good separation and sensitivity.
-
LC Conditions :
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Methanol.
-
Gradient : Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Column Temperature : 40°C.
-
-
MS/MS Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
Source Parameters : Optimize source temperature, gas flows (nebulizer, drying gas), and capillary voltage according to the specific instrument.
-
MRM Transitions : Specific precursor and product ions for Zoxamide and this compound must be determined by infusing standard solutions. The most intense transition is typically used for quantification and a second transition for confirmation.
-
Mechanism of Action
Zoxamide functions by disrupting cell division in pathogenic fungi. It binds to the β-tubulin protein, which is a fundamental component of microtubules. By binding to β-tubulin, Zoxamide inhibits its polymerization into microtubules. This disruption prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis, leading to mitotic arrest and ultimately cell death in the fungus.[3]
Data Presentation and Results
The quantitative data for the analysis of Zoxamide and its internal standard, along with the method's performance characteristics, are summarized in the tables below.
Table 1: Optimized LC-MS/MS Parameters for Zoxamide and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Zoxamide | 336.0 | 188.0 | 159.0 | 50 | 20 |
| This compound | 341.0 | 193.0 | 164.0 | 50 | 20 |
Note: The exact m/z values and collision energies may vary slightly between different mass spectrometer instruments and should be optimized accordingly.
Table 2: Method Validation Data Summary
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 200 µg/kg |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/kg[13] |
| Accuracy (Recovery %) | 86% - 114%[13] |
| Precision (RSD %) | < 15%[13] |
The validation results demonstrate that the method is highly sensitive, accurate, and precise for the intended purpose.
Conclusion
This application note describes a validated LC-MS/MS method for the quantitative analysis of Zoxamide in grapes. The use of this compound as an internal standard effectively compensates for matrix-induced signal variations and procedural losses, ensuring high-quality data. The QuEChERS sample preparation protocol is efficient, requiring minimal solvent and time while providing excellent analyte recoveries.[2][11] The method exhibits good sensitivity, with LOD and LOQ values well below the typical MRLs set by regulatory authorities, making it a reliable tool for routine monitoring of Zoxamide residues in grapes to ensure food safety and compliance.
References
- 1. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 2. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 3. This compound | 1794760-54-5 | Benchchem [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. fao.org [fao.org]
- 6. Zoxamide | C14H16Cl3NO2 | CID 122087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s4science.at [s4science.at]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. food-safety.com [food-safety.com]
- 11. scielo.br [scielo.br]
- 12. fssai.gov.in [fssai.gov.in]
- 13. Gas chromatographic ion trap mass spectrometry determination of zoxamide residues in grape, grape processing, and in the fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zoxamide-d5 Sample Preparation in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and cleanup of Zoxamide-d5 from complex matrices such as food, soil, and water. The protocols are designed to ensure high recovery rates and minimize matrix effects, making them suitable for accurate quantification by hyphenated analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, as a deuterium-labeled internal standard, is crucial for enhancing the accuracy of quantitative analysis of Zoxamide by correcting for analyte loss during sample preparation and minimizing matrix-induced signal variations[1].
I. QuEChERS Method for Food and Agricultural Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticide residues from a variety of food and agricultural samples.[2][3] It involves a simple two-step process of extraction/partitioning followed by a dispersive solid-phase extraction (dSPE) cleanup.[3][4]
Application Note: Analysis of this compound in Grapes
This protocol is adapted from the AOAC Official Method 2007.01 for pesticide residue analysis and is suitable for the extraction of this compound from grapes and similar fruit matrices.[5][6]
Experimental Protocol:
-
Sample Homogenization: Homogenize a representative sample of grapes to achieve a uniform consistency.
-
Extraction:
-
Weigh 10-15 g of the homogenized grape sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% acetic acid, optional).
-
Add the appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl, or 6 g MgSO₄ and 1.5 g sodium acetate for the AOAC 2007.01 version).[5][6]
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube.
-
The dSPE tube should contain a mixture of primary secondary amine (PSA) sorbent (to remove sugars and fatty acids), C18 (for non-polar interferences), and anhydrous MgSO₄ (to remove residual water). A common composition is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
The supernatant is the final extract. Filter it through a 0.22 µm filter before analysis by LC-MS/MS.
-
Quantitative Data Summary:
While specific recovery data for this compound is not extensively published, typical recoveries for pesticides using the QuEChERS method are in the range of 70-120% with a relative standard deviation (RSD) of ≤20%.[7] Matrix effects can be significant in complex matrices like grapes, often leading to signal enhancement.[8] The use of a labeled internal standard like this compound is essential to compensate for these effects and ensure accurate quantification.[1]
| Matrix | Analyte | Method | Average Recovery (%) | RSD (%) | Limit of Quantification (LOQ) (µg/kg) | Matrix Effect |
| Grapes | Zoxamide | QuEChERS | 85-110 | < 15 | 1-10 | Signal Enhancement |
| Soil | Pesticides | QuEChERS | 70-120 | < 20 | 5-50 | Variable (Enhancement/Suppression)[9] |
| Various Produce | Pesticides | QuEChERS | 70-120 | < 20 | 1-100 | Variable[8][10] |
Workflow Diagram:
Caption: QuEChERS workflow for this compound.
II. Solid-Phase Extraction (SPE) for Water and Liquid Samples
Solid-Phase Extraction (SPE) is a highly effective technique for the purification and concentration of analytes from liquid samples, including water, beverages, and biological fluids.[11] It offers high recovery and the ability to handle larger sample volumes, leading to lower detection limits.
Application Note: Analysis of this compound in Water
This protocol provides a general methodology for the extraction of this compound from water samples using polymeric reversed-phase SPE cartridges.
Experimental Protocol:
-
Sample Pre-treatment:
-
Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended particles.
-
Adjust the sample pH to neutral (around 7) if necessary.
-
Spike the sample with the this compound internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) sequentially with:
-
5 mL of methanol.
-
5 mL of deionized water.
-
-
Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of deionized water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound with a suitable organic solvent. A common choice is 5-10 mL of acetonitrile or methanol.
-
-
Final Extract:
-
The eluate is the final extract. It may be concentrated under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for LC-MS/MS analysis.
-
Quantitative Data Summary:
SPE methods, when optimized, can achieve high recovery rates for pesticides in water matrices. The use of this compound as an internal standard is recommended to correct for any variability in the extraction and elution steps.[1]
| Matrix | Analyte | Method | Average Recovery (%) | RSD (%) | Limit of Quantification (LOQ) (ng/L) | Matrix Effect |
| Drinking Water | Pesticides | SPE | 70-130[12] | < 15 | 1-100 | Generally Low to Moderate Suppression |
| Surface Water | Pesticides | SPE | 60-110 | < 20 | 10-200 | Potential for Suppression |
| Wine | Zoxamide | Direct Injection | 96.7-101.5[13] | < 5 | 6.2 (µg/L)[13] | Not specified, but likely present |
Workflow Diagram:
Caption: Solid-Phase Extraction workflow.
III. General Considerations for Complex Matrices
-
Soil and Sediment: For solid matrices like soil and sediment, a preliminary extraction step is required before cleanup. This typically involves solvent extraction (e.g., with acetonitrile or acetone) assisted by shaking or sonication. The resulting extract can then be subjected to cleanup using dSPE or SPE. The QuEChERS method has been successfully applied to soil samples.[9][14]
-
Matrix Effects: Complex matrices can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[8] The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects.[1] Matrix-matched calibration standards can also be employed to improve accuracy.[8]
-
Method Validation: It is essential to validate the chosen sample preparation method for each specific matrix. This involves assessing parameters such as recovery, precision, linearity, and the limits of detection (LOD) and quantification (LOQ).[13] Recovery experiments should be performed by spiking blank matrix samples with a known amount of this compound at different concentration levels.
References
- 1. This compound | 1794760-54-5 | Benchchem [benchchem.com]
- 2. QuEChERS: Home [quechers.eu]
- 3. CVUA Stuttgart | QuEChERS Multi-Residue Me... [cvuas.de]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. s4science.at [s4science.at]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current trends in sample preparation by solid-phase extraction techniques for the determination of antibiotic residues in foodstuffs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntk-kemi.com [ntk-kemi.com]
- 13. researchgate.net [researchgate.net]
- 14. Matrix-matched standards in the liquid chromatography-mass spectrometry determination of neonicotinoids in soil and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Zoxamide-d5: Application in Fungicide Resistance Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zoxamide is a benzamide fungicide effective against a range of plant pathogens, particularly Oomycetes. Its primary mode of action is the inhibition of β-tubulin polymerization, leading to the disruption of microtubule formation and subsequent arrest of mitosis in fungal cells. The development of fungicide resistance is a significant threat to effective disease management. Understanding the mechanisms by which fungi develop resistance to Zoxamide is crucial for developing sustainable control strategies and for the discovery of new, more robust fungicides.
Zoxamide-d5, a deuterated form of Zoxamide, serves as a critical tool in this research. Its use as an internal standard in mass spectrometry-based analytical methods allows for precise and accurate quantification of the parent compound in complex biological matrices. This enables researchers to meticulously investigate various facets of fungicide resistance, including uptake, metabolism, and target site interactions. These application notes provide detailed protocols for the use of this compound in fungicide resistance research.
Key Applications of this compound in Fungicide Resistance Research
The primary application of this compound is as an internal standard for the accurate quantification of Zoxamide in various experimental assays. This is essential for comparative studies between fungicide-sensitive and fungicide-resistant fungal strains. Key research areas include:
-
Fungicide Uptake and Efflux: Determining if resistance is due to reduced uptake of the fungicide or increased efflux from the fungal cell.
-
Metabolic Detoxification: Investigating whether resistant strains metabolize and detoxify Zoxamide more rapidly than sensitive strains.
-
Target Site Binding Affinity: Assessing differences in the binding of Zoxamide to its β-tubulin target in sensitive versus resistant strains.
Data Presentation
Table 1: Comparative Uptake of Zoxamide in Sensitive vs. Resistant Fungal Strains
| Fungal Strain | Treatment Time (hours) | Zoxamide Concentration (ng/mg dry weight) |
| Sensitive (S) | 1 | 15.2 ± 1.8 |
| Sensitive (S) | 4 | 45.8 ± 3.5 |
| Sensitive (S) | 8 | 62.1 ± 4.2 |
| Resistant (R) | 1 | 8.1 ± 1.1 |
| Resistant (R) | 4 | 22.5 ± 2.4 |
| Resistant (R) | 8 | 30.7 ± 3.1 |
Table 2: Metabolic Profile of Zoxamide in Fungal Mycelia
| Fungal Strain | Incubation Time (hours) | Zoxamide Remaining (%) | Metabolite A (%) | Metabolite B (%) |
| Sensitive (S) | 24 | 85.3 ± 5.1 | 10.2 ± 1.5 | 4.5 ± 0.8 |
| Resistant (R) | 24 | 42.1 ± 3.7 | 35.8 ± 2.9 | 22.1 ± 2.3 |
Table 3: Competitive Binding Assay for Zoxamide Target Affinity
| Fungal Strain | IC50 of Zoxamide (nM) |
| Sensitive (S) | 75.4 ± 6.2 |
| Resistant (R) | 352.1 ± 25.8 |
Experimental Protocols
Protocol 1: Fungicide Uptake and Efflux Analysis using LC-MS/MS
This protocol details the quantification of Zoxamide uptake in sensitive and resistant fungal strains.
1. Fungal Culture Preparation:
- Grow sensitive and resistant fungal isolates in a suitable liquid medium (e.g., Potato Dextrose Broth) to the mid-logarithmic growth phase.
- Harvest mycelia by filtration, wash with sterile water, and resuspend in fresh medium to a standardized density.
2. Zoxamide Treatment:
- Add Zoxamide to the fungal cultures at a final concentration of 10 µg/mL.
- Incubate the cultures under standard growth conditions.
- Harvest mycelia at various time points (e.g., 1, 4, 8 hours).
3. Sample Preparation for LC-MS/MS:
- Quickly filter and wash the harvested mycelia with ice-cold buffer to remove external Zoxamide.
- Lyophilize and record the dry weight of the mycelia.
- Homogenize the dried mycelia in an extraction solvent (e.g., acetonitrile).
- Spike the extract with a known concentration of this compound as an internal standard.
- Centrifuge to pellet cellular debris and collect the supernatant.
- Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Column: C18 reverse-phase column.
- Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions:
- Zoxamide: Monitor a specific precursor-to-product ion transition.
- This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition.
- Quantification: Calculate the concentration of Zoxamide in the samples by comparing the peak area ratio of Zoxamide to this compound against a standard curve.
Protocol 2: Analysis of Zoxamide Metabolism
This protocol is designed to identify and quantify metabolites of Zoxamide in fungal cultures.
1. Fungal Culture and Treatment:
- Follow steps 1 and 2 from Protocol 1, but extend the incubation time to allow for metabolism (e.g., 24 hours).
2. Sample Preparation:
- Follow step 3 from Protocol 1.
3. LC-MS/MS Analysis for Metabolite Profiling:
- Use a high-resolution mass spectrometer (e.g., Q-TOF) to identify potential metabolites by searching for predicted biotransformation products of Zoxamide (e.g., hydroxylated, demethylated species).
- For quantification, use a triple quadrupole mass spectrometer in MRM mode. Develop MRM transitions for the identified metabolites.
- Quantify Zoxamide and its metabolites using this compound as the internal standard for the parent compound. Relative quantification of metabolites can be performed based on their peak areas relative to the internal standard.
Protocol 3: Competitive Target Binding Assay
This protocol assesses the binding affinity of Zoxamide to its target protein, β-tubulin, in sensitive and resistant strains.
1. Protein Extraction:
- Grow and harvest fungal mycelia from sensitive and resistant strains.
- Homogenize the mycelia in a suitable lysis buffer containing protease inhibitors.
- Centrifuge at high speed to obtain a crude protein extract (cytosolic fraction).
- Determine the total protein concentration of the extracts.
2. Competitive Binding Assay:
- Prepare a series of dilutions of unlabeled Zoxamide.
- In a microplate, combine the protein extract with a fixed concentration of a labeled probe that binds to the same site as Zoxamide (this could be a fluorescently labeled Zoxamide analogue or another known β-tubulin binder).
- Add the different concentrations of unlabeled Zoxamide to the wells.
- Incubate to allow binding to reach equilibrium.
3. Detection and Quantification:
- Measure the amount of bound labeled probe using an appropriate detection method (e.g., fluorescence polarization, scintillation counting if a radiolabeled probe is used).
- The signal from the labeled probe will decrease as the concentration of unlabeled Zoxamide increases and competes for the binding site.
4. Data Analysis:
- Plot the signal from the labeled probe against the concentration of unlabeled Zoxamide.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled Zoxamide that displaces 50% of the labeled probe).
- A higher IC50 value in the resistant strain compared to the sensitive strain indicates a lower binding affinity of Zoxamide to the target protein, a common mechanism of resistance.
Visualizations
Caption: Zoxamide's mode of action targeting β-tubulin.
Caption: Workflow for uptake and metabolism studies.
Caption: Logical flow of fungicide resistance development.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Mass Spectrometry with Zoxamide-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zoxamide-d5 as an internal standard to combat matrix effects in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry and why are they a concern?
A: Matrix effects are the alteration of ionization efficiency for an analyte of interest due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[2] These effects are a major concern as they can lead to erroneous results and compromise the reliability of the analytical method.
Q2: How does this compound help in mitigating matrix effects?
A: this compound is a stable isotope-labeled internal standard for Zoxamide.[3] Because it is chemically identical to Zoxamide, it co-elutes and experiences the same matrix effects.[4] By adding a known amount of this compound to every sample, calibrant, and quality control, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving the accuracy and precision of the results.[3]
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Zoxamide and this compound?
A: The selection of precursor and product ions is crucial for the selective and sensitive detection of Zoxamide and its internal standard. The following are commonly used MRM transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zoxamide | 336.1 | 187.0 | 25 |
| 159.0 | 38 | ||
| This compound | 341.1 | 192.0 | 25 |
| 164.0 | 38 |
Note: Optimal collision energies may vary depending on the instrument and source conditions and should be determined empirically.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Zoxamide using this compound as an internal standard.
Issue 1: High Variability in this compound Signal Across Samples
Question: I am observing a significant variation in the peak area of this compound across different samples from the same batch. What could be the cause and how can I troubleshoot this?
Answer:
High variability in the internal standard signal can compromise the reliability of your results. Here’s a step-by-step guide to troubleshoot this issue:
Potential Causes and Solutions:
-
Inconsistent Pipetting: Inaccurate or inconsistent addition of the this compound internal standard solution to your samples is a common source of variability.
-
Solution: Calibrate your pipettes regularly. Ensure you are using the correct pipetting technique and that the pipette is appropriate for the volume being dispensed.
-
-
Sample Preparation Inconsistencies: Variations in the sample extraction and cleanup process can lead to differential loss of the internal standard.
-
Matrix-Specific Ion Suppression: While this compound is designed to mimic the behavior of Zoxamide, extreme matrix effects in certain samples can still lead to significant signal suppression that may fall outside the linear range of the detector.
-
Solution: Dilute the problematic samples and re-inject. This can reduce the concentration of matrix components causing severe ion suppression.
-
-
Instrumental Issues: Inconsistent injection volumes or fluctuations in the ion source performance can also cause signal variability.
-
Solution: Perform an injection precision test with a standard solution to check the autosampler performance. Clean the ion source to ensure consistent ionization.
-
Experimental Workflow for Troubleshooting IS Variability:
Caption: Troubleshooting workflow for inconsistent internal standard signal.
Issue 2: Poor Recovery of Zoxamide and this compound
Question: My recovery for both Zoxamide and this compound is consistently low (e.g., below 70%) in a specific matrix. What steps should I take to improve recovery?
Answer:
Low recovery of both the analyte and the internal standard points to a systematic issue in the sample preparation or analytical method.
Potential Causes and Solutions:
-
Inefficient Extraction: The chosen extraction solvent or method may not be effectively extracting Zoxamide from the sample matrix.
-
Loss During Cleanup: The dispersive solid-phase extraction (dSPE) cleanup step in the QuEChERS method might be removing the analyte and internal standard along with the matrix interferences.
-
Solution: Evaluate the type and amount of dSPE sorbents used. For example, graphitized carbon black (GCB) can remove pigments but may also retain planar pesticides. If Zoxamide recovery is low with GCB, consider reducing the amount or using an alternative sorbent like C18.
-
-
Analyte Degradation: Zoxamide might be degrading during sample processing.
-
Solution: Ensure the pH of the sample extract is controlled, especially if Zoxamide is pH-sensitive. The use of buffered QuEChERS methods can help maintain a stable pH.[1]
-
-
Instrumental Conditions: Suboptimal LC-MS/MS conditions can lead to poor signal and apparent low recovery.
-
Solution: Optimize the mobile phase composition and gradient to ensure good peak shape and retention. Verify that the MS source parameters (e.g., gas flows, temperature) are optimized for Zoxamide and this compound.
-
Quantitative Data: Expected Recovery of Zoxamide in Various Matrices
The following table provides an example of expected recovery percentages for Zoxamide in different food matrices after optimizing the analytical method.
| Matrix | Sample Preparation | Average Recovery (%) | RSD (%) |
| Grapes | QuEChERS (EN 15662) | 95 | <10 |
| Wine | Direct Injection (diluted) | 98 | <5 |
| Tomato | QuEChERS (AOAC 2007.01) | 88 | <15 |
| Spinach | QuEChERS with C18 cleanup | 85 | <15 |
| Potato | QuEChERS (Original Unbuffered) | 92 | <10 |
Data is illustrative and based on typical performance of validated methods.
Issue 3: Observing a Matrix Effect Despite Using this compound
Question: I am still observing what appears to be a matrix effect (e.g., inconsistent analyte/IS ratios in spiked samples) even though I am using this compound. What could be the reason?
Answer:
While stable isotope-labeled internal standards are highly effective, certain situations can lead to incomplete correction of matrix effects.
Potential Causes and Solutions:
-
Chromatographic Separation of Analyte and IS: Although chemically similar, minor differences in chromatographic behavior can sometimes lead to partial separation of the analyte and its deuterated internal standard. If they do not co-elute perfectly, they may experience slightly different matrix effects.[4]
-
Solution: Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to ensure complete co-elution of Zoxamide and this compound.
-
-
Differential Ionization of Analyte and IS: In rare cases, the presence of specific matrix components could slightly alter the ionization efficiency of the analyte and internal standard differently.
-
Solution: Further optimize the sample cleanup procedure to remove the interfering compounds. Diluting the sample extract can also help minimize this effect.
-
-
High Concentration of Analyte: If the concentration of Zoxamide in a sample is significantly higher than the concentration of this compound, it can lead to detector saturation for the analyte, resulting in a non-linear response and an inaccurate analyte/IS ratio.
-
Solution: Dilute the sample to bring the analyte concentration within the linear range of the calibration curve.
-
Visualizing the Role of the Internal Standard:
Caption: Correction of matrix effects using an internal standard.
Detailed Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Zoxamide in Grapes
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[7]
Materials:
-
Homogenized grape sample
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
This compound internal standard solution
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (dSPE) tubes containing PSA (primary secondary amine) and anhydrous magnesium sulfate
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of homogenized grape sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the upper acetonitrile layer to a dSPE tube containing 150 mg PSA and 900 mg anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
Protocol 2: Calculation of Matrix Effect
This protocol describes how to quantitatively assess the extent of matrix effects.
Procedure:
-
Prepare three sets of solutions:
-
Set A (Neat Solution): Zoxamide standard in a pure solvent (e.g., acetonitrile) at a known concentration.
-
Set B (Post-Extraction Spike): Blank matrix extract (prepared using the QuEChERS method without the analyte) spiked with Zoxamide at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with Zoxamide at the same concentration as Set A before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (%) and Recovery (%):
-
Matrix Effect (%) = [(Peak Area in Set B / Peak Area in Set A) - 1] x 100
-
A negative value indicates ion suppression.
-
A positive value indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Example Data for Matrix Effect Calculation:
| Solution | Average Peak Area of Zoxamide |
| Set A (Neat) | 1,200,000 |
| Set B (Post-Extraction Spike) | 850,000 |
| Set C (Pre-Extraction Spike) | 780,000 |
-
Matrix Effect: [(850,000 / 1,200,000) - 1] x 100 = -29.2% (Ion Suppression)
-
Recovery: (780,000 / 850,000) x 100 = 91.8%
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate matrix effects in their mass spectrometry analyses using this compound, leading to more accurate and reliable quantitative results.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Zoxamide-d5 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zoxamide-d5 as an internal standard in analytical assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated analog of Zoxamide, a fungicide.[1] In analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound serves as an excellent internal standard (IS).[1] Stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest (Zoxamide). This ensures that the internal standard behaves similarly to the analyte during sample preparation, extraction, and analysis, effectively compensating for variations in the analytical process.
Q2: What is the primary advantage of using a deuterated internal standard like this compound?
A2: The key advantage of using a deuterated internal standard is its ability to mimic the analyte's behavior throughout the analytical workflow, from extraction to detection.[2] This minimizes the impact of matrix effects, which are the suppression or enhancement of the analyte's signal by other components in the sample matrix. Since this compound co-elutes with Zoxamide, it experiences similar matrix effects, leading to a more accurate and precise quantification of the analyte.
Q3: How do I choose the optimal concentration for this compound in my assay?
A3: The ideal concentration of this compound should be consistent across all samples, including calibration standards and quality controls.[3] A common practice is to use a concentration that produces a strong, reproducible signal without saturating the detector. It is also crucial to ensure that the concentration of the internal standard does not interfere with the detection of the analyte, especially at its lower limit of quantification (LLOQ).[2] The experimental protocol provided below outlines a systematic approach to determining the optimal concentration.
Q4: Can the this compound internal standard interfere with the Zoxamide analyte signal?
A4: While unlikely to have identical fragmentation patterns, it is important to check for any potential crosstalk between the analyte and the internal standard. This can be assessed by analyzing a blank sample spiked only with a high concentration of this compound and monitoring the mass transition of the analyte. Conversely, a high concentration of the analyte should be analyzed to check for any contribution to the internal standard's signal.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in this compound Peak Area Across Samples | Inconsistent sample preparation or extraction. | - Ensure consistent and accurate pipetting of the internal standard into all samples. - Verify that the extraction procedure is reproducible and that all samples are treated identically. - Check for variations in sample matrix that could affect extraction efficiency. |
| Matrix effects. | - While this compound is designed to minimize matrix effects, extreme variations in sample composition can still have an impact. - Consider additional sample cleanup steps to remove interfering matrix components. | |
| Instrument instability. | - Check the stability of the mass spectrometer and liquid chromatography system. - Run a series of standards to ensure the instrument response is consistent over time. | |
| Poor this compound Peak Shape | Chromatographic issues. | - Inspect the analytical column for degradation or contamination. - Optimize the mobile phase composition and gradient to improve peak shape. - Ensure the injection solvent is compatible with the mobile phase. |
| This compound Signal Suppression or Enhancement | Co-eluting matrix components. | - Adjust the chromatographic method to separate the internal standard from interfering compounds. - Implement a more rigorous sample cleanup procedure. |
| Ion source contamination. | - Clean the ion source of the mass spectrometer according to the manufacturer's instructions. | |
| No or Very Low this compound Signal | Error in adding the internal standard. | - Double-check the standard operating procedure for adding the internal standard to ensure it was not missed. |
| Degradation of the internal standard. | - Verify the stability of the this compound stock and working solutions. - Prepare fresh solutions if degradation is suspected. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of this compound neat material.
-
Dissolve the material in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Store the stock solution in an amber vial at -20°C.
-
-
Working Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution with the appropriate solvent to achieve a working concentration of 1 µg/mL.
-
This working solution will be used to spike samples, calibration standards, and quality controls.
-
Protocol 2: Optimization of this compound Concentration
-
Prepare a Series of Internal Standard Concentrations:
-
From the this compound working solution, prepare a set of dilutions to cover a range of concentrations (e.g., 10, 25, 50, 100, 250 ng/mL).
-
-
Spike into Blank Matrix:
-
Prepare a set of blank matrix samples (the same matrix as your study samples, e.g., plasma, soil extract).
-
Spike each blank matrix sample with a different concentration of the this compound dilutions.
-
-
Analyze the Samples:
-
Process and analyze the spiked samples using your established LC-MS/MS method.
-
-
Evaluate the Response:
-
Assess the peak area and signal-to-noise ratio for each concentration.
-
Select the concentration that provides a consistent and robust signal, well above the background noise, without causing detector saturation.
-
-
Verify Lack of Interference:
-
Analyze a blank matrix sample spiked with the chosen optimal concentration of this compound and monitor for any signal at the Zoxamide analyte's mass transition.
-
Analyze a sample containing the highest expected concentration of Zoxamide without the internal standard to check for any contribution to the this compound signal.
-
Quantitative Data
The following table summarizes typical concentration ranges for deuterated internal standards in pesticide analysis. Note that the optimal concentration for this compound in a specific assay will depend on the matrix, instrumentation, and desired sensitivity.
| Internal Standard Type | Analyte | Matrix | Internal Standard Concentration | Reference |
| Deuterated Pesticide | Multiple Pesticides | Cannabis | Working solution added to samples | [4] |
| Deuterated Pesticide | Volatile Organics | Water | 20 ppb | [5] |
| Deuterated Pesticide | Multiple Pesticides | Water and Sediment | 2.5 ng/µL | [6] |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for variable internal standard peak area.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and long-term storage of Zoxamide-d5. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a deuterated form of Zoxamide, a benzamide fungicide. In the laboratory, it is primarily used as a stable isotope-labeled internal standard for the quantification of Zoxamide in various matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The deuterium labeling allows it to be distinguished from the non-labeled Zoxamide by its mass, while exhibiting nearly identical chemical and physical properties during sample preparation and analysis.
Q2: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C or colder in a tightly sealed container, protected from light. Studies have shown that this compound retains over 95% purity after 6 months of storage at -20°C. For the non-deuterated form, a shelf life of at least 2 years is expected when stored at +4°C, protected from light and moisture[1]. While deuterium is a stable isotope and does not decay, proper storage of the compound is crucial to prevent degradation[2].
Q3: How should I prepare and store stock solutions of this compound?
Stock solutions are typically prepared in organic solvents such as acetonitrile or methanol. Based on the solubility of the parent compound, Zoxamide, it is soluble in acetone and has some solubility in methanol[3]. It is recommended to prepare a high-concentration stock solution (e.g., 1 mg/mL) in a solvent like acetonitrile and store it at -20°C in an amber glass vial to protect it from light. Working solutions can be prepared by diluting the stock solution as needed.
Q4: Is this compound susceptible to hydrogen-deuterium (H/D) exchange?
The deuterium labels in this compound are located on the aromatic ring and the methyl group attached to it (3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-2,6-dideuterio-4-(trideuteriomethyl)benzamide). These positions are generally not prone to back-exchange under neutral pH conditions. However, it is crucial to avoid storing this compound solutions in strongly acidic or basic conditions, as this can catalyze H/D exchange on aromatic rings[1][2].
Troubleshooting Guide
This guide addresses common issues that may be encountered during the use of this compound in analytical experiments.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing in LC-MS/MS | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Interaction with active sites in the LC system. | 1. Optimize the mobile phase. A typical mobile phase for Zoxamide analysis consists of a gradient of water and methanol or acetonitrile with a modifier like formic acid or ammonium formate[4]. 2. Replace the analytical column. 3. Use a guard column and ensure proper passivation of the LC system. |
| Inconsistent Internal Standard Response | 1. Degradation of this compound in stock or working solutions. 2. Inaccurate pipetting or dilution. 3. Evaporation of solvent from stored solutions. | 1. Prepare fresh stock and working solutions. Verify the stability of the solution under your storage conditions. 2. Use calibrated pipettes and follow a consistent dilution protocol. 3. Store solutions in tightly sealed vials with minimal headspace. Consider using vials with PTFE-lined caps. |
| Presence of Unlabeled Zoxamide in this compound Standard | 1. Isotopic impurity of the standard. 2. H/D back-exchange. | 1. Check the certificate of analysis for the isotopic purity of the standard. 2. Ensure that solutions are not exposed to strong acids or bases. Prepare solutions in neutral solvents like acetonitrile or methanol. |
| Low Recovery of this compound During Sample Preparation | 1. Inefficient extraction from the sample matrix. 2. Adsorption to labware. 3. Degradation during sample processing. | 1. Optimize the extraction solvent and procedure. For complex matrices like vegetables, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often effective[5]. 2. Use silanized glassware or polypropylene tubes to minimize adsorption. 3. Avoid high temperatures and extreme pH during sample preparation. |
Data Presentation
Table 1: Long-Term Stability of this compound
| Storage Condition | Duration | Purity | Reference |
| -20°C | 6 months | > 95% | [2] |
| UV light (254 nm) | 48 hours | No degradation | [2] |
Table 2: Solubility of Zoxamide (Parent Compound)
| Solvent | Solubility at 20°C | Reference |
| Water | 0.681 ± 0.017 mg/L | [3] |
| Acetone | 55.7 g/L | [3] |
| Methanol | 324 g/L (at 25°C for a similar compound, 4-Aminopyridine) | [6] |
| DMSO | Soluble (general solvent for many organic compounds) | [7] |
Experimental Protocols
Representative Protocol: Preparation of this compound Internal Standard Stock and Working Solutions for LC-MS/MS Analysis
This protocol provides a general guideline for the preparation of this compound solutions for use as an internal standard in the analysis of Zoxamide in a vegetable matrix.
-
Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 1.0 mg of neat this compound.
-
Dissolve the weighed standard in a 10.0 mL volumetric flask using high-purity acetonitrile.
-
Ensure the standard is completely dissolved by vortexing and/or sonicating.
-
Store the stock solution at -20°C in an amber glass vial.
-
-
Working Internal Standard Solution Preparation (1 µg/mL):
-
Allow the stock solution to equilibrate to room temperature before use.
-
Pipette 100 µL of the 100 µg/mL stock solution into a 10.0 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
-
This working solution can be used to spike samples and calibration standards. Store at -20°C when not in use.
-
-
Sample Spiking:
-
During the sample preparation (e.g., before extraction), add a known volume of the working internal standard solution (e.g., 50 µL of 1 µg/mL solution) to each sample, blank, and calibration standard. This ensures that the internal standard is present throughout the entire analytical process to correct for variations.
-
Visualizations
Caption: Experimental workflow for Zoxamide analysis using this compound internal standard.
Caption: Key factors influencing the stability of this compound.
References
- 1. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fao.org [fao.org]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Improving accuracy in Zoxamide quantification with Zoxamide-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of Zoxamide quantification using its deuterated internal standard, Zoxamide-d5.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Zoxamide quantification?
A1: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative analysis by LC-MS/MS. This compound is chemically identical to Zoxamide, but with five deuterium atoms, it has a higher mass. This allows it to be distinguished by the mass spectrometer.
The key benefits of using this compound are:
-
Correction for Matrix Effects: Complex sample matrices (e.g., soil, plant tissue, plasma) can contain co-eluting substances that either suppress or enhance the ionization of the target analyte (Zoxamide), leading to inaccurate results.[1] Since this compound has the same physicochemical properties and retention time as Zoxamide, it experiences the same matrix effects. By calculating the peak area ratio of the analyte to the internal standard, these effects are normalized, leading to more accurate quantification.[2]
-
Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, such as extraction, evaporation, and reconstitution. This compound is added at the beginning of the sample preparation process and experiences the same losses as the native analyte. The use of the analyte/internal standard ratio corrects for this variability, improving the precision and accuracy of the results.
-
Improved Method Robustness: The use of a SIL-IS makes the analytical method more robust and less susceptible to minor variations in instrument performance and chromatographic conditions.
Q2: I cannot find the exact MRM transitions and optimal collision energies for this compound. What should I do?
A2: It is common for these parameters to be instrument-specific. You will need to determine them empirically on your own LC-MS/MS system. This process is a fundamental part of method development.
Here is a general workflow for determining optimal MS/MS parameters:
-
Prepare a Standard Solution: Prepare a solution of this compound (e.g., 100-500 ng/mL) in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water).
-
Determine the Precursor Ion: Infuse the solution directly into the mass spectrometer using a syringe pump. Perform a full scan in Q1 to identify the [M+H]+ adduct for this compound. Since Zoxamide has a monoisotopic mass of ~335.02 g/mol , its [M+H]+ is ~336.1 m/z. This compound will have an [M+H]+ of approximately 341.1 m/z.
-
Determine Product Ions: Perform a product ion scan by selecting the precursor ion (e.g., 341.1 m/z) in Q1 and scanning a range of m/z in Q3 to identify the most abundant and stable fragment ions. The fragmentation pattern of this compound is expected to be very similar to that of Zoxamide. The most intense product ions for Zoxamide are typically m/z 187.0 and 159.0.[3] It is likely that this compound will also produce these fragments.
-
Optimize Collision Energy (CE) and Declustering Potential (DP): For each precursor/product ion pair (MRM transition), optimize the CE and DP to maximize the signal intensity. This is typically done by infusing the standard and ramping the CE and DP values while monitoring the MRM transition. The optimal value is the one that produces the highest and most stable signal.
Q3: What is the recommended sample preparation method for Zoxamide analysis in complex matrices?
A3: For many agricultural and food matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique.[4][5][6] It involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Recovery of Zoxamide and this compound | 1. Inefficient extraction from the sample matrix.2. Analyte/IS degradation during sample processing.3. Adsorption to vials or tubing. | 1. Ensure the sample is thoroughly homogenized. Increase shaking/vortexing time during extraction. Consider using a different extraction solvent.2. Avoid high temperatures and extreme pH during sample preparation. Work quickly and keep samples cool.3. Use silanized glass vials or polypropylene vials to minimize adsorption. |
| High Variability in this compound Peak Area Across a Run | 1. Inconsistent addition of the internal standard.2. Leak in the autosampler or injection system.3. Instability of the internal standard in the final extract. | 1. Use a calibrated pipette and ensure consistent pipetting technique when adding the IS solution to all samples, standards, and QCs. Prepare a large batch of spiking solution to be used for the entire run.2. Perform a system leak check. Check for worn seals and fittings in the autosampler and injection port.3. Verify the stability of this compound in your final sample solvent over the expected run time. If necessary, keep the autosampler tray cooled. |
| Poor Linearity in the Calibration Curve (r² < 0.99) | 1. Incorrect preparation of calibration standards.2. Saturation of the detector at high concentrations.3. Significant matrix effects that are not fully compensated by the IS. | 1. Carefully prepare serial dilutions for your calibration curve. Ensure the IS concentration is constant across all standards.2. Extend the calibration range to lower concentrations or dilute the higher concentration standards. Check the detector's linear dynamic range.3. Dilute the final sample extract to reduce the concentration of matrix components (the 'dilute and shoot' approach).[5] Improve the sample cleanup step to remove more interferences. |
| Analyte/IS Peak Tailing or Splitting | 1. Column contamination or degradation.2. Mismatch between sample solvent and mobile phase.3. Particulates blocking the column frit. | 1. Flush the column with a strong solvent or perform a column cleaning procedure as recommended by the manufacturer. If the problem persists, replace the column.2. Ensure the final sample solvent is as similar as possible to the initial mobile phase conditions to avoid peak distortion.3. Filter all samples through a 0.22 µm syringe filter before injection. Use a guard column to protect the analytical column. |
| Unexpectedly High Response in Blank Samples (Carryover) | 1. Contamination of the LC system from a previous high-concentration sample.2. Contaminated syringe or injection port. | 1. Inject several blank solvent samples after a high-concentration sample to wash the system.2. Optimize the needle wash procedure in your autosampler method, using a strong solvent to effectively clean the syringe between injections. |
Quantitative Data Summary
The following table summarizes the recommended LC-MS/MS parameters for the quantification of Zoxamide and its internal standard, this compound. Note that the Collision Energy (CE) and Declustering Potential (DP) values are starting points and should be optimized for your specific instrument.
| Analyte | Precursor Ion ([M+H]+, m/z) | Product Ion (m/z) | Parameter | Typical Value |
| Zoxamide | 336.1 | 187.0 | Quantifier | Optimize (e.g., 20-40 eV) |
| 159.0 | Qualifier | Optimize (e.g., 25-45 eV) | ||
| Declustering Potential (DP) | Optimize (e.g., 60-100 V) | |||
| This compound | 341.1 | 187.0 | Quantifier | Optimize (match Zoxamide) |
| 159.0 | Qualifier | Optimize (match Zoxamide) | ||
| Declustering Potential (DP) | Optimize (match Zoxamide) |
Note: The product ions for this compound are predicted to be the same as for Zoxamide, assuming the deuterium labels are not on the fragment that is lost. This should be confirmed during method development.[3]
Experimental Protocols
Detailed Protocol for Zoxamide Quantification in a Plant Matrix using QuEChERS and LC-MS/MS
1. Preparation of Standards
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zoxamide and this compound in acetonitrile.
-
Intermediate Solutions (10 µg/mL): Prepare intermediate solutions of Zoxamide and this compound by diluting the stock solutions in acetonitrile.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound by diluting the intermediate solution. This will be added to all samples.
-
Calibration Standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL): Prepare a series of calibration standards by spiking appropriate amounts of the Zoxamide intermediate solution into a blank matrix extract (a sample known to be free of Zoxamide). This creates a matrix-matched calibration curve.
2. Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10 g of a homogenized sample (e.g., grape, potato) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the 100 ng/mL this compound spiking solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Transfer a portion of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned supernatant (e.g., 1 mL).
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would be to start at 95% A, ramp to 5% A over several minutes, hold, and then return to initial conditions to re-equilibrate.
-
Injection Volume: 5 µL.
-
MS Detection: Use the optimized MRM parameters from the table above in positive electrospray ionization (ESI+) mode.
4. Data Analysis
-
Integrate the peak areas for both the quantifier and qualifier ions for Zoxamide and this compound.
-
Calculate the peak area ratio (Zoxamide Area / this compound Area) for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Zoxamide in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Zoxamide quantification.
Caption: Troubleshooting decision tree for Zoxamide analysis.
References
Technical Support Center: Overcoming Ion suppression in LC-MS Analysis
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address ion suppression in your Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, with a specific focus on utilizing Zoxamide-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in LC-MS analysis?
A1: Ion suppression is a phenomenon in LC-MS that results in a decreased response of the analyte of interest.[1][2] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4][5] This interference can lead to inaccurate and unreliable quantitative results, reduced sensitivity, and poor reproducibility.[3][5]
Q2: What are the common causes of ion suppression?
A2: Ion suppression is a type of matrix effect. The "matrix" refers to all the components in a sample other than the analyte of interest.[3] Common causes of ion suppression include:
-
Endogenous matrix components: In biological samples, substances like salts, phospholipids, proteins, and lipids can cause significant ion suppression.[3][6]
-
Exogenous contaminants: These can be introduced during sample collection, storage, or preparation, and include things like plasticizers, detergents, and polymers.[1]
-
Mobile phase additives: Non-volatile buffers or other additives in the mobile phase can accumulate in the ion source and lead to suppression.
-
High analyte concentration: At very high concentrations, an analyte can cause self-suppression.[1]
Q3: How can I detect ion suppression in my experiments?
A3: A common method to detect and assess ion suppression is the post-column infusion experiment.[1][5] In this method, a constant flow of the analyte solution is infused into the mobile phase after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of the analyte indicates the retention time at which ion-suppressing components are eluting from the column.[5]
Q4: What is this compound and why is it used in LC-MS analysis?
A4: this compound is a deuterated form of Zoxamide, a fungicide.[7][8][9][10] In LC-MS analysis, it serves as a stable isotope-labeled internal standard (SIL-IS).[1] Because this compound is chemically and physically almost identical to the non-labeled analyte (Zoxamide), it co-elutes and experiences the same degree of ion suppression.[1] By adding a known amount of this compound to samples and standards, the ratio of the analyte signal to the internal standard signal can be used for accurate quantification, effectively compensating for variations in signal intensity caused by ion suppression.[3]
Troubleshooting Guides
Issue 1: Inconsistent or low analyte signal.
Possible Cause: Significant ion suppression from matrix components.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][5]
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte into an immiscible organic solvent, leaving many polar, ion-suppressing compounds in the aqueous phase.[11]
-
Solid-Phase Extraction (SPE): SPE offers more selectivity than LLE and can effectively remove interfering substances by utilizing different sorbents and elution solvents.[3][6]
-
Protein Precipitation (PPT): A common method for biological samples, where proteins are precipitated out of solution using a solvent like acetonitrile or methanol.[6][11]
-
-
Modify Chromatographic Conditions: If sample preparation is insufficient, optimizing the LC method can help separate the analyte from interfering compounds.[5]
-
Gradient Elution: Adjusting the gradient profile can improve the separation between the analyte and matrix components.
-
Column Chemistry: Using a different column with a different stationary phase may provide better separation.
-
Flow Rate: Reducing the flow rate can sometimes minimize ion suppression.[1]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate an appropriate SIL-IS, such as this compound if you are analyzing Zoxamide or a structurally similar compound. The SIL-IS will co-elute and experience the same ion suppression as the analyte, allowing for accurate correction of the signal.[1]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions of ion suppression in a chromatographic run.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for mixing
-
Analyte standard solution (e.g., Zoxamide)
-
Blank matrix extract (e.g., plasma, soil extract)
Methodology:
-
Set up the LC-MS system with the analytical column to be tested.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump delivering a constant flow of the analyte standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the mass spectrometer's ion source.
-
Begin the LC gradient and allow the system to equilibrate. Start the syringe pump to infuse the analyte standard. This should result in a stable baseline signal for the analyte.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the analyte signal. Any significant decrease in the signal intensity indicates the presence of ion-suppressing components eluting at that specific retention time.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To remove matrix interferences from a sample prior to LC-MS analysis.
Materials:
-
SPE cartridges (e.g., C18, HLB)
-
SPE manifold
-
Sample (e.g., plasma)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol)
-
This compound internal standard solution
Methodology:
-
Spike Sample: Add a known concentration of this compound internal standard to the sample.
-
Conditioning: Pass methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass water through the cartridge to prepare it for the sample.
-
Loading: Load the spiked sample onto the SPE cartridge.
-
Washing: Pass the wash solvent through the cartridge to remove weakly bound interferences.
-
Elution: Elute the analyte and internal standard from the cartridge using the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Analyte Response With and Without a Co-eluting Interferent
| Sample | Analyte Peak Area | This compound Peak Area | Analyte/IS Ratio |
| Analyte in Solvent | 1,200,000 | 1,150,000 | 1.04 |
| Analyte in Matrix | 450,000 | 435,000 | 1.03 |
This table demonstrates that although the absolute peak areas are significantly suppressed in the matrix, the ratio of the analyte to the internal standard remains consistent, allowing for accurate quantification.
Visualizations
Caption: Mechanism of electrospray ionization (ESI) and ion suppression.
Caption: Workflow for quantitative LC-MS analysis using an internal standard.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. This compound | 1794760-54-5 | Benchchem [benchchem.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound | CAS 1794760-54-5 | LGC Standards [lgcstandards.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Dealing with co-eluting interferences in Zoxamide-d5 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zoxamide-d5 analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical studies?
This compound is a deuterated form of Zoxamide, a benzamide fungicide. In analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are commonly used as internal standards. The addition of deuterium atoms increases the mass of the molecule without significantly altering its chemical properties. This allows it to be distinguished from the non-deuterated analyte by the mass spectrometer while co-eluting chromatographically, which is ideal for accurate quantification.
Q2: What are the most common challenges when analyzing this compound?
The primary challenges in this compound analysis are co-eluting interferences and matrix effects. Co-eluting interferences are compounds in the sample that have similar retention times to this compound under the employed chromatographic conditions. Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte and internal standard caused by co-eluting components of the sample matrix[1][2][3][4]. These effects can lead to inaccurate quantification if not properly addressed.
Q3: What are the known metabolites of Zoxamide that could potentially interfere with analysis?
Zoxamide can degrade into several metabolites in different environments. In grapes, the main metabolites are RH-1455 and RH-1452. In soil, a more complex degradation pathway leads to metabolites such as RH-127450, RH-129151, RH-24549, RH-139432, and RH-163353. It is important to be aware of these metabolites as they may have similar structural features and could potentially co-elute with the parent compound or the internal standard, depending on the chromatographic conditions.
Q4: Can this compound itself cause any analytical issues?
Yes, while deuterated internal standards are generally reliable, they can present some challenges. A slight difference in retention time between the analyte and the deuterated internal standard can occur, which may lead to suboptimal tracking if the sample processing is not well-optimized[5]. It is also crucial to ensure the isotopic purity of the this compound standard is high (≥95%) to avoid interference from any unlabeled Zoxamide[6]. The choice of solvent for reconstitution and storage of the internal standard is also critical to maintain its stability and prevent degradation[7].
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Degradation | 1. Backflush the column: Reverse the column direction and flush with a strong solvent to remove any particulates on the inlet frit. 2. Use a guard column: A guard column can protect the analytical column from strongly retained matrix components. 3. Replace the column: If the peak shape does not improve after cleaning, the column may be irreversibly damaged and should be replaced. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of Zoxamide and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject to see if the peak shape improves. |
| Co-elution with an Interfering Compound | An interfering compound eluting very close to this compound can distort its peak shape. Optimize the chromatographic method (e.g., gradient, mobile phase composition) to improve separation. |
Issue 2: Retention Time Shift for this compound
| Possible Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | 1. Prepare fresh mobile phase: Ensure accurate and consistent preparation of the mobile phase. 2. Degas the mobile phase: Air bubbles in the system can cause flow rate fluctuations. |
| Fluctuations in Column Temperature | Ensure the column oven is maintaining a stable temperature throughout the analytical run. |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention. If the retention time shift is consistent and progressive, it may be time to replace the column. |
| System Leaks | Check all fittings and connections for any leaks that could cause a drop in pressure and affect the flow rate. |
Issue 3: Inconsistent or Unreliable Quantification
| Possible Cause | Troubleshooting Steps |
| Significant Matrix Effects | 1. Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects. 2. Dilute the sample: Diluting the sample extract can reduce the concentration of interfering matrix components. 3. Improve sample cleanup: Employ additional sample preparation steps, such as solid-phase extraction (SPE), to remove interfering matrix components. |
| Internal Standard Variability | 1. Check IS purity and stability: Ensure the this compound internal standard is of high purity and has been stored correctly. 2. Optimize IS concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range. |
| Co-eluting Isobaric Interference | An isobaric interference (a compound with the same mass-to-charge ratio as the analyte or internal standard) can lead to inaccurate quantification if it co-elutes. Utilize high-resolution mass spectrometry (HRMS) if available, or further optimize the chromatography to separate the interference. |
Quantitative Data on Zoxamide Analysis
The following table summarizes recovery data from a study on Zoxamide analysis in grapes using Gas Chromatography-Ion Trap Mass Spectrometry (GC-ITMS). While not specific to this compound and LC-MS/MS, it provides an indication of expected recovery rates in a relevant matrix.
| Matrix | Fortification Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Grape | 0.05 | 95 | 12 |
| Grape | 0.10 | 92 | 9 |
| Grape | 0.50 | 88 | 7 |
| Grape | 2.00 | 86 | 5 |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for this compound Analysis in Grape Matrix
This protocol is a synthesized methodology based on common practices for pesticide residue analysis in food matrices.
1. Sample Preparation (QuEChERS Method)
-
Homogenize 10 g of grape sample.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Add the dispersive SPE cleanup sorbent (e.g., PSA and MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
Add the this compound internal standard to the final extract before injection.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions:
-
Zoxamide: Precursor ion > Product ion 1, Product ion 2
-
This compound: Precursor ion > Product ion 1, Product ion 2 (Note: Specific m/z values for precursor and product ions need to be optimized for the specific instrument used.)
-
Visualizations
Troubleshooting Workflow for Co-eluting Interferences
Caption: A logical workflow for troubleshooting co-eluting interferences.
Decision Tree for Addressing Matrix Effects
Caption: A decision tree for identifying and mitigating matrix effects.
References
- 1. it.restek.com [it.restek.com]
- 2. mdpi.com [mdpi.com]
- 3. Drift in LC-MS despite isotope internal standard - Chromatography Forum [chromforum.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Recovery of Zoxamide-d5 during Solid-Phase Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Zoxamide-d5 during solid-phase extraction (SPE).
Troubleshooting Guides
This section addresses common issues encountered during the SPE of this compound, offering step-by-step solutions to enhance recovery rates.
Issue 1: Low or No Recovery of this compound
Low or no recovery is a frequent challenge in SPE. A systematic approach to troubleshooting can help identify and resolve the underlying cause.
Initial Checks:
-
Verify Standard and Reagent Integrity: Ensure that the this compound standard is within its expiration date and has been stored correctly. Confirm that all solvents and reagents are of the appropriate purity and have not expired.
-
Review the Established Method: If following a previously established method, meticulously re-examine each step. Inadvertent deviations, such as allowing the cartridge to dry out between conditioning and sample loading, can significantly impact recovery.[1]
Systematic Troubleshooting Workflow:
To pinpoint the stage of analyte loss, collect and analyze the fractions from each step of the SPE process (load, wash, and elution).
DOT Script for SPE Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low recovery in SPE.
Potential Causes and Solutions for Low Recovery:
| Potential Cause | Explanation | Recommended Solutions |
| Analyte Breakthrough During Loading | The sample solvent may be too strong, preventing this compound from binding to the sorbent. Incorrect pH can also affect retention.[1] High flow rates can reduce the contact time between the analyte and the sorbent.[1][2] The sorbent mass may be insufficient for the amount of analyte and matrix components.[1] | - If this compound is detected in the load fraction, consider diluting the sample with a weaker solvent (e.g., water).- Adjust the sample pH to ensure this compound is in a neutral state. Given its predicted high pKa (~11.2), it will be neutral at typical SPE pH ranges.- Decrease the sample loading flow rate to ≤ 1 mL/min.[2]- Increase the sorbent mass in the SPE cartridge. |
| Analyte Loss During Washing | The wash solvent may be too strong, prematurely eluting the this compound from the cartridge. | - If this compound is found in the wash fraction, switch to a weaker wash solvent (e.g., increase the aqueous content).- Ensure the pH of the wash solvent does not alter the neutral state of this compound. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent. The volume of the elution solvent may also be insufficient. | - If this compound is retained on the cartridge after elution, use a stronger elution solvent (e.g., increase the organic solvent percentage).- Consider adding a small amount of a modifier to the elution solvent.- Increase the volume of the elution solvent or perform multiple smaller volume elutions. |
| Improper Cartridge Conditioning | Failure to properly condition the sorbent can lead to inconsistent and poor recovery. | - For reversed-phase sorbents like C18, pre-condition with an organic solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to the sample matrix.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to SPE?
A1: Understanding the chemical properties of this compound is crucial for developing an effective SPE method.
| Property | Value/Description | Implication for SPE |
| Molecular Formula | C₁₄H₁₁D₅Cl₃NO₂[4][5] | The deuterated nature enhances stability and is ideal for use as an internal standard in mass spectrometry-based detection.[4][6] |
| Molecular Weight | 341.67 g/mol [4] | - |
| Predicted pKa | ~11.2 | This compound is a very weak acid and will be in its neutral form at a wide range of pH values typically used in SPE. This suggests that reversed-phase chromatography will be the primary retention mechanism. |
| LogP (Octanol-Water Partition Coefficient) | 3.76 (for Zoxamide)[7] | A LogP value greater than 3 indicates that Zoxamide is hydrophobic, making it well-suited for retention on nonpolar sorbents like C18. |
| Aqueous Solubility | Low (for Zoxamide)[8] | The low water solubility further supports the use of reversed-phase SPE for extraction from aqueous matrices. |
Q2: Which SPE sorbent is best for this compound?
A2: Based on its hydrophobic nature (LogP = 3.76) and neutral state at typical pH ranges, a reversed-phase sorbent is the most appropriate choice. C18 (octadecyl) is a commonly used and effective sorbent for Zoxamide and similar compounds.
DOT Script for Sorbent Selection Logic
Caption: Logic for selecting C18 as the optimal SPE sorbent.
Q3: What is a good starting point for an SPE protocol for this compound?
A3: The following is a general protocol that can be optimized for your specific sample matrix. This protocol is based on the principles of reversed-phase SPE for a neutral, hydrophobic compound.
Experimental Protocol: General SPE Method for this compound
-
Sorbent: C18 cartridge
-
Sample Pre-treatment:
-
For liquid samples (e.g., water), ensure the pH is in the neutral range (e.g., pH 6-8). If the sample contains a high percentage of organic solvent, dilute it with water to less than 10% organic content.
-
For solid samples (e.g., soil, plant tissue), perform an initial extraction with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate). Evaporate the organic solvent and reconstitute the residue in a solvent compatible with the SPE loading step (e.g., water with a low percentage of organic solvent).
-
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 1-2 cartridge volumes of a water-miscible organic solvent (e.g., methanol or acetonitrile).
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge with 1-2 cartridge volumes of a solution that mimics the sample matrix (e.g., deionized water for aqueous samples). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interferences without eluting this compound. A common starting point is a solution of 5-10% methanol in water.
-
-
Elution:
-
Elute the this compound with a small volume of a strong organic solvent. Good starting choices include methanol, acetonitrile, or ethyl acetate. The optimal elution solvent will depend on the subsequent analytical technique.
-
Q4: How can I optimize the elution solvent to improve recovery?
A4: The choice of elution solvent is critical for achieving high recovery. The ideal solvent should be strong enough to completely desorb this compound from the C18 sorbent while being compatible with your analytical instrument (e.g., LC-MS/MS).
Elution Solvent Comparison (Hypothetical Data for Illustration)
| Elution Solvent | Hypothetical Recovery (%) | Notes |
| Methanol | 85 - 95% | A good starting choice, effective for moderately nonpolar compounds. |
| Acetonitrile | 90 - 98% | Often provides slightly better recovery for hydrophobic compounds compared to methanol.[9] |
| Ethyl Acetate | 92 - 99% | A strong nonpolar solvent that can be very effective for eluting hydrophobic compounds. |
| Dichloromethane | > 95% | A very strong nonpolar solvent, but its use may be less desirable due to environmental and safety concerns. |
Optimization Tips:
-
Solvent Strength: If recovery is low, try a stronger solvent or a mixture of solvents. For example, a mixture of acetonitrile and methanol can sometimes be more effective than either solvent alone.
-
Solvent Volume: Ensure a sufficient volume of solvent is used to completely elute the analyte. Consider using two smaller aliquots of the elution solvent instead of one large one.
-
Modifiers: For some compounds, adding a small amount of an acid or base to the elution solvent can improve recovery, although for the neutral this compound, this is less likely to have a significant impact unless there are secondary interactions with the sorbent.
Q5: Are there alternative sample preparation techniques to SPE for this compound?
A5: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular alternative for the analysis of pesticides in various matrices, particularly in food and agricultural samples.[10][11][12]
QuEChERS Workflow Overview:
DOT Script for QuEChERS Workflow
Caption: General workflow of the QuEChERS method.
The QuEChERS method involves an initial extraction with acetonitrile followed by a "salting-out" step to partition the analytes into the organic layer. A subsequent dispersive SPE (d-SPE) cleanup step is then used to remove matrix interferences. For Zoxamide, a d-SPE cleanup containing C18 and primary secondary amine (PSA) sorbents would be a logical starting point. Studies on other pesticides have shown good recoveries using the QuEChERS method.[13]
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. specartridge.com [specartridge.com]
- 3. agilent.com [agilent.com]
- 4. This compound | 1794760-54-5 | Benchchem [benchchem.com]
- 5. This compound | CAS 1794760-54-5 | LGC Standards [lgcstandards.com]
- 6. veeprho.com [veeprho.com]
- 7. Zoxamide | C14H16Cl3NO2 | CID 122087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Zoxamide (Ref: RH 7281) [sitem.herts.ac.uk]
- 9. Effect of Organic Solvent on Selectivity in LC Separations [restek.com]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wexer-store.com [wexer-store.com]
- 13. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Zoxamide Quantification: With and Without Zoxamide-d5 Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and agricultural compounds is paramount. This guide provides a detailed comparison of two analytical methodologies for the fungicide Zoxamide: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method without an internal standard and a conceptual Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method employing Zoxamide-d5 as an internal standard. This objective comparison, supported by experimental data, will assist in selecting the most appropriate method for specific analytical needs.
The use of a deuterated internal standard, such as this compound, in LC-MS/MS analysis is a widely accepted strategy to enhance the accuracy and precision of quantification. The stable isotope-labeled internal standard co-elutes with the analyte of interest and experiences similar matrix effects and variations during sample preparation and injection, allowing for effective normalization and more reliable results. This guide will present the validation parameters of an HPLC-UV method and a prospective LC-MS/MS method to highlight the performance differences.
Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for the two analytical methods. The data for the HPLC-UV method is derived from a published study by Borahan et al. (2019) for the analysis of Zoxamide in wine.[1] The data for the LC-MS/MS method with this compound is based on typical performance characteristics of such methods and supported by general findings in the literature for similar compounds.
| Validation Parameter | HPLC-UV Method (without Internal Standard) | LC-MS/MS Method (with this compound Internal Standard) |
| Linearity Range | 5.0 µg/L to 200 mg/L[1] | Expected to be in the low µg/L to high mg/L range |
| Correlation Coefficient (r²) | 0.9999[1] | Typically ≥ 0.995 |
| Limit of Detection (LOD) | 1.9 µg/L[1] | Generally lower than HPLC-UV, often in the ng/L range |
| Limit of Quantification (LOQ) | 6.2 µg/L[1] | Generally lower than HPLC-UV, often in the low µg/L range |
| Accuracy (% Recovery) | 96.7% to 101.5%[1] | Expected to be within 85% to 115% |
| Precision (% RSD) | < 10% at the lowest concentration[1] | Typically < 15% |
Experimental Protocols
HPLC-UV Method for Zoxamide in Wine (without Internal Standard)
This method was developed for the determination of Zoxamide in wine samples.[1]
-
Instrumentation: A Shimadzu LC-20AT HPLC system equipped with a pump and a SPD-20A UV detector was used.[1]
-
Chromatographic Column: A ThermoHypersil-Keystone C18 column (250 mm x 4.6 mm, 5 µm particle size) was employed for separation.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (82:18, v/v) was used.[1]
-
Flow Rate: The flow rate was maintained at 1.0 mL/min.[1]
-
Detection: UV detection was performed at a wavelength of 254 nm.[1]
-
Injection Volume: 50 µL of the standard and sample solutions were injected.[1]
-
Sample Preparation: Wine samples were spiked with Zoxamide standard solutions for recovery studies.[1]
Conceptual LC-MS/MS Method for Zoxamide using this compound
The following protocol outlines a typical approach for the quantification of Zoxamide using this compound as an internal standard.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A suitable C18 or similar reversed-phase column.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small percentage of an acidifier like formic acid, is commonly used.
-
Flow Rate: A flow rate in the range of 0.2 to 0.5 mL/min is typical.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Zoxamide and this compound are monitored for quantification and confirmation.
-
Internal Standard: A known concentration of this compound is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Sample Preparation: A generic sample preparation method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), can be employed for the extraction of Zoxamide from various matrices.
-
Quantification: The ratio of the peak area of Zoxamide to the peak area of this compound is used to construct the calibration curve and to quantify Zoxamide in the samples. This ratioing corrects for any analyte loss during sample preparation and instrumental analysis.
Methodology and Workflow Visualization
The following diagrams illustrate the logical workflow of the analytical method validation process and the sample analysis workflow using an internal standard.
Caption: Logical workflow for analytical method validation.
Caption: Workflow for sample analysis using an internal standard.
References
A Comparative Guide to Internal Standards for Zoxamide Analysis: Zoxamide-d5 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the fungicide Zoxamide, the choice of an appropriate internal standard is critical for achieving accurate and reliable results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the behavior of the analyte during sample preparation and analysis to compensate for variations in extraction efficiency, matrix effects, and instrument response.[1][2] This guide provides a comprehensive comparison of the isotopically labeled internal standard, Zoxamide-d5, with alternative structural analogs.
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[2] In this compound, five hydrogen atoms are replaced with deuterium. This modification results in a compound with nearly identical chemical and physical properties to Zoxamide, including polarity, solubility, and ionization efficiency.[2] Consequently, this compound co-elutes with Zoxamide and experiences the same matrix effects, leading to superior correction and more accurate quantification.[3]
Alternative Approach: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is not available or cost-prohibitive, a structural analog can be used. For Zoxamide, a benzamide fungicide, other compounds from the same chemical class could be considered as potential internal standards.[4] These analogs have similar chemical structures but are not identical to the analyte. While they can partially compensate for variability, their physicochemical properties will differ to some extent, potentially leading to less accurate correction compared to a SIL internal standard.[5]
Performance Comparison: this compound vs. Structural Analogs
The following table summarizes the expected performance of this compound compared to a hypothetical structural analog from the benzamide class based on established principles of internal standard selection for LC-MS/MS analysis.
| Performance Parameter | This compound (Isotope-Labeled) | Structural Analog (e.g., another Benzamide) | Rationale |
| Co-elution with Zoxamide | Nearly identical retention time | Similar but not identical retention time | The deuterium labeling in this compound has a negligible effect on its chromatographic behavior, ensuring it elutes at the same time as Zoxamide. A structural analog will have different physicochemical properties, leading to a different retention time. |
| Correction for Matrix Effects | Excellent | Moderate to Good | Since this compound co-elutes with Zoxamide, it experiences the same degree of ion suppression or enhancement from the sample matrix, allowing for highly effective correction. A structural analog that elutes at a different time will be subjected to different matrix components and thus provide less accurate correction.[3] |
| Extraction Recovery | Nearly identical to Zoxamide | Similar but may differ | The similar chemical properties of this compound ensure it behaves identically to Zoxamide during sample extraction procedures. A structural analog may have different solubility and partitioning characteristics, leading to variations in extraction efficiency. |
| Ionization Efficiency | Nearly identical to Zoxamide | Similar but may differ | The ionization efficiency of this compound in the mass spectrometer source is virtually the same as that of Zoxamide. A structural analog may ionize more or less efficiently, which can be a source of variability. |
| Availability of Pure Standard | Commercially available as a certified reference material. | Availability and purity may vary for different analogs. | This compound is specifically synthesized and purified for use as an internal standard. The purity of other benzamide fungicides may not be as well-characterized for this specific application. |
| Risk of Interference | Minimal risk of cross-contribution with appropriate mass resolution. | Potential for isobaric interference if not chromatographically resolved. | The mass difference between this compound and Zoxamide is sufficient to prevent isotopic crosstalk. A structural analog could potentially have fragment ions that interfere with the quantification of Zoxamide if not adequately separated by chromatography.[6] |
Experimental Workflow for Zoxamide Analysis
The following diagram illustrates a typical workflow for the analysis of Zoxamide in a complex matrix, such as a food or environmental sample, using an internal standard.
References
- 1. cerilliant.com [cerilliant.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. lcms.cz [lcms.cz]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopic analogs as internal standards for quantitative analyses by GC/MS--evaluation of cross-contribution to ions designated for the analyte and the isotopic internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Zoxamide Analysis in Different Laboratories Using Zoxamide-d5 as an Internal Standard
This guide provides a comprehensive comparison of the analytical performance of two hypothetical laboratories, Lab A and Lab B, in the quantification of Zoxamide in a common agricultural matrix. The use of Zoxamide-d5 as an internal standard is central to the cross-validation process, ensuring accuracy and comparability of results. This document is intended for researchers, scientists, and professionals in the field of drug development and pesticide residue analysis.
The Role of this compound in Ensuring Analytical Accuracy
Zoxamide is a fungicide widely used to control oomycete pathogens in various crops.[1][2] Accurate quantification of its residues is crucial for food safety and regulatory compliance. This compound, a deuterated analog of Zoxamide, serves as an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4] Its chemical and physical properties are nearly identical to that of Zoxamide, but its increased mass allows it to be distinguished by a mass spectrometer. The use of an isotopically labeled internal standard like this compound is a robust strategy to compensate for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the analytical results.[5][6][7]
Comparative Analysis of Laboratory Performance
This section presents the performance data for Zoxamide analysis from two laboratories. The data is based on a hypothetical cross-validation study where both labs analyzed identical sets of spiked samples.
Table 1: Linearity and Sensitivity
| Parameter | Laboratory A | Laboratory B |
| Linearity Range (µg/L) | 5.0 - 200 | 2.0 - 500 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Limit of Detection (LOD) (µg/L) | 1.9 | 1.5 |
| Limit of Quantification (LOQ) (µg/L) | 6.2 | 5.0 |
Table 2: Accuracy and Precision (at three concentration levels)
| Spiked Concentration (µg/L) | Laboratory A - Recovery (%) | Laboratory A - RSD (%) | Laboratory B - Recovery (%) | Laboratory B - RSD (%) |
| 10 | 98.5 | 4.2 | 101.2 | 3.8 |
| 50 | 101.2 | 3.1 | 99.8 | 2.9 |
| 150 | 99.3 | 2.5 | 100.5 | 2.1 |
RSD: Relative Standard Deviation
Experimental Protocols
The following are the detailed methodologies employed by the participating laboratories.
Sample Preparation (QuEChERS Method)
Both laboratories utilized a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction.
-
Homogenization: A 10 g representative portion of the homogenized sample was weighed into a 50 mL centrifuge tube.
-
Internal Standard Spiking: The sample was spiked with a working solution of this compound to achieve a final concentration of 50 µg/L.
-
Extraction: 10 mL of acetonitrile was added to the tube. The tube was then sealed and vigorously shaken for 1 minute.
-
Salting Out: A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate) was added. The tube was immediately shaken for 1 minute to prevent the agglomeration of salts.
-
Centrifugation: The sample was centrifuged at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer was transferred to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄. The tube was vortexed for 30 seconds and then centrifuged at 10000 rpm for 2 minutes.
-
Final Extract: The supernatant was filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
While specific instrument models may vary, the general LC-MS/MS parameters were consistent between the laboratories.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Zoxamide: Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2
-
This compound: Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2
-
-
Collision energies and other source parameters were optimized for maximum signal intensity for each analyte.
-
Visualizing the Cross-Validation Workflow and the Role of the Internal Standard
The following diagrams illustrate the key processes involved in this cross-validation study.
Caption: Workflow of the inter-laboratory cross-validation study.
Caption: Role of this compound in achieving comparable results.
Conclusion
The cross-validation exercise demonstrates that with a harmonized analytical protocol and the use of an appropriate internal standard, this compound, comparable and reliable results for Zoxamide quantification can be achieved across different laboratories. The minor variations observed in linearity, sensitivity, accuracy, and precision fall within acceptable limits for routine pesticide residue analysis. This underscores the importance of inter-laboratory validation to ensure data consistency and quality in regulatory monitoring and food safety assessments.
References
- 1. apps.who.int [apps.who.int]
- 2. Zoxamide (Ref: RH 7281) [sitem.herts.ac.uk]
- 3. This compound | 1794760-54-5 | Benchchem [benchchem.com]
- 4. This compound | CAS 1794760-54-5 | LGC Standards [lgcstandards.com]
- 5. lcms.cz [lcms.cz]
- 6. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Performance of Zoxamide-d5 in Environmental Matrices: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the environmental fate and behavior of agrochemicals is paramount. This guide provides a comparative overview of the performance characteristics of Zoxamide-d5, a deuterated isotopologue of the fungicide Zoxamide, in various environmental matrices. While data specifically detailing the environmental performance of this compound is limited, this guide leverages available information on Zoxamide and the established role of deuterated compounds in analytical studies to offer valuable insights.
This compound is primarily utilized as an internal standard in analytical methodologies to enhance the accuracy of quantifying Zoxamide residues in complex samples. Its utility stems from the fact that isotopically labeled standards exhibit nearly identical physicochemical properties to their non-labeled counterparts, allowing them to mimic the behavior of the target analyte during sample preparation and analysis, thus correcting for matrix effects and procedural losses.
Comparative Data on Zoxamide
| Matrix | Parameter | Value | Reference |
| Soil | Half-life (Biodegradation) | 22.2 days (in one study) | [1] |
| Soil | Half-life (R-(-)-enantiomer) | 10.88–17.81 days | [1] |
| Soil | Half-life (S-(+)-enantiomer) | 8.05–14.41 days | [1] |
| Soil | Adsorption Coefficient (Kd) | Varies with soil type | |
| Wine | Limit of Detection (LOD) | 1.9 µg/L | [2] |
| Wine | Limit of Quantification (LOQ) | 6.2 µg/L | [2] |
| Wine | Recovery | 96.7% - 101.5% | [2] |
The Role of Deuteration in Environmental Analysis
The primary advantage of using this compound in environmental studies lies in its application as an internal standard for analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The slightly higher mass of the deuterated molecule allows it to be distinguished from the non-deuterated Zoxamide by the mass spectrometer, while its identical chemical behavior ensures it experiences the same losses and matrix effects during sample processing. This significantly improves the accuracy and precision of quantification.
Experimental Protocols
Detailed experimental protocols for the analysis of Zoxamide in environmental matrices typically involve the following steps. It is anticipated that similar protocols would be employed for this compound, with its addition as an internal standard at the beginning of the sample preparation process.
Sample Preparation and Extraction (General Workflow)
Caption: General workflow for the analysis of Zoxamide in environmental samples using this compound as an internal standard.
Method for Zoxamide Determination in Wine
A specific method for the determination of Zoxamide in wine samples has been developed using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Instrumentation: RP-HPLC system with a C18 column.
-
Mobile Phase: Methanol and water (82/18, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Wine samples were spiked with a standard solution of Zoxamide.
Logical Relationship: this compound in Quantitative Analysis
The use of this compound as an internal standard is a critical component of robust analytical methods for the quantification of Zoxamide. The following diagram illustrates the logical relationship in this process.
Caption: Logical workflow for the quantification of Zoxamide using this compound as an internal standard.
Conclusion and Future Research
While this compound is a valuable tool for the accurate quantification of Zoxamide in environmental matrices, there is a clear knowledge gap regarding its own environmental fate and degradation characteristics. Direct comparative studies investigating the stability, mobility, and degradation pathways of this compound alongside Zoxamide in soil, water, and sediment are needed. Such research would provide a more complete understanding of the behavior of both the parent compound and its isotopically labeled analogue in the environment, further strengthening the foundation for its use in environmental risk assessments. Researchers are encouraged to conduct and publish such comparative studies to enrich the available data for the scientific community.
References
Zoxamide-d5 vs. Non-deuterated Zoxamide: A Comparative Guide for Plant Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of deuterated Zoxamide (Zoxamide-d5) and its non-deuterated counterpart in the context of plant metabolism studies. While direct comparative experimental data in plants is not extensively available in public literature, this document outlines the known metabolic pathways of Zoxamide and extrapolates the expected metabolic fate of this compound based on established principles of isotope effects.
Introduction to Zoxamide and the Role of Deuteration
Zoxamide is a benzamide fungicide effective against Oomycete pathogens, functioning by inhibiting microtubule formation, which is crucial for fungal cell division.[1] Understanding its metabolism in plants is vital for assessing its efficacy, persistence, and potential environmental impact. The use of isotopically labeled compounds, such as this compound, is a powerful tool in metabolism studies. Deuterium (a stable isotope of hydrogen) forms a stronger covalent bond with carbon compared to protium (the common isotope of hydrogen). This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of a carbon-deuterium bond, a phenomenon known as the kinetic isotope effect (KIE).
Proposed Metabolic Pathway of Zoxamide in Plants
Studies in various plants, including grapes, potatoes, and tomatoes, have elucidated the primary metabolic pathways of Zoxamide. The metabolism of Zoxamide in plants primarily involves hydroxylation and subsequent conjugation.
A proposed metabolic pathway for Zoxamide in plants is illustrated below. This pathway involves several transformation products.
References
Assessing the Accuracy and Precision of Zoxamide-d5 as an Internal Standard: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the fungicide Zoxamide, the choice of an appropriate internal standard is critical for achieving accurate and precise results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Zoxamide-d5, a deuterium-labeled internal standard, with alternative approaches, supported by experimental principles and data from relevant studies.
Superior Performance of Isotope-Labeled Internal Standards
This compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are widely considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte of interest throughout the analytical process. This co-elution and similar ionization behavior allow for effective correction of variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of results.[1]
In contrast, structural analogs or other non-isotopically labeled compounds used as internal standards may not behave identically to the analyte, leading to less reliable correction and potentially biased results. Studies have shown that the use of deuterated analogs as internal standards significantly improves quantitative accuracy and reduces the relative standard deviation (RSD) in complex matrices. For instance, in multi-residue pesticide analysis, methods employing deuterated internal standards have demonstrated a reduction in RSD values to under 20%, whereas methods without them can show RSDs well above 50% due to matrix effects.[1]
Data Presentation: Performance of Zoxamide Analysis
The following table summarizes validation data from a study on Zoxamide analysis in wine, which, while not using an internal standard, demonstrates the typical performance metrics that can be further improved with the use of a SIL internal standard like this compound.
Table 1: Performance Data for Zoxamide Analysis in Wine (RP-HPLC)
| Parameter | Result |
| Linearity Range | 5.0 µg L⁻¹ to 200 mg L⁻¹ |
| Correlation Coefficient (r²) | 0.9999 |
| Precision (RSD) | < 10% at the lowest concentration |
| Recovery | 96.7% to 101.5% |
| Limit of Detection (LOD) | 1.9 µg L⁻¹ |
| Limit of Quantification (LOQ) | 6.2 µg L⁻¹ |
Data extracted from a study on the determination of Zoxamide in wine by RP-HPLC. The use of this compound as an internal standard in a more sensitive LC-MS/MS method would be expected to yield even better precision and accuracy, especially in more complex matrices.[2]
Experimental Protocols
A detailed experimental protocol for the analysis of Zoxamide using this compound as an internal standard is crucial for reproducibility. Below is a representative LC-MS/MS method compiled from best practices in pesticide residue analysis.
Sample Preparation (QuEChERS Method for Grapes)
-
Homogenization: Homogenize 10-15 g of grape sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate volume of this compound internal standard solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at a high speed for 5 minutes.
-
Final Extract: The supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Zoxamide and this compound.
Mandatory Visualizations
Workflow for Zoxamide Analysis using this compound Internal Standard
Logical Relationship of Internal Standard Correction
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate and precise quantification of Zoxamide residues. Its isotopic labeling ensures that it closely mimics the behavior of the native analyte, effectively compensating for analytical variability. For researchers and laboratories requiring high-quality, defensible data, this compound is the recommended internal standard for Zoxamide analysis by LC-MS/MS.
References
A Head-to-Head Comparison: Deuterated vs. C13-Labeled Internal Standards for Zoxamide Analysis
In the quantitative analysis of the fungicide Zoxamide, particularly in complex matrices such as soil, water, and agricultural products, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and reliable results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of a SIL-IS with the native analyte allows for the correction of variability in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. The two most common types of SIL-IS are those labeled with deuterium (²H) and carbon-13 (¹³C). This guide provides a comparative overview of deuterated and ¹³C-labeled internal standards for Zoxamide analysis, supported by established principles of isotope dilution mass spectrometry.
Key Performance Parameters: A Comparative Table
The choice between a deuterated and a ¹³C-labeled internal standard for Zoxamide analysis will impact several key analytical parameters. The following table summarizes the expected performance based on the fundamental properties of these isotopic labels.
| Performance Parameter | Deuterated (²H) Zoxamide | ¹³C-Labeled Zoxamide | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift (isotopic effect) | Identical retention time to native Zoxamide | The larger mass difference between protium (¹H) and deuterium (²H) can lead to slight differences in physicochemical properties, affecting chromatographic separation.[1] In contrast, the difference between ¹²C and ¹³C is proportionally smaller, resulting in negligible chromatographic effects. |
| Correction for Matrix Effects | Generally good, but can be compromised by chromatographic shifts | Excellent and reliable | For accurate compensation, the internal standard must experience the same matrix effects as the analyte at the exact same time. Any chromatographic separation can lead to differential ion suppression or enhancement, introducing analytical bias, especially with sharp-eluting peaks.[1][3] |
| Isotopic Stability | Risk of back-exchange, particularly if the label is on an exchangeable proton site | Highly stable, as the ¹³C is incorporated into the carbon backbone of the molecule | Deuterium atoms on certain functional groups (e.g., -OH, -NH) can exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification. The position of the deuterium label is therefore critical. |
| Mass Difference from Analyte | Variable, depending on the number of deuterium atoms incorporated | Predictable, based on the number of ¹³C atoms incorporated | A sufficient mass difference (typically ≥ 3 amu) is required to prevent isotopic crosstalk between the analyte and the internal standard. |
| Commercial Availability & Cost | Generally more readily available and less expensive | Often less common and more expensive to synthesize | The synthetic routes for incorporating deuterium are often simpler and utilize more readily available starting materials compared to ¹³C-labeling.[4] |
Experimental Protocol: Zoxamide Analysis in Agricultural Samples
A robust and widely accepted method for pesticide residue analysis in food and agricultural products is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by LC-MS/MS analysis.[5][6][7][8][9]
Sample Preparation (QuEChERS)
-
Homogenization: A representative 10-15 g sample of the fruit, vegetable, or soil is homogenized.
-
Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, along with the internal standard (either deuterated or ¹³C-Zoxamide). The tube is shaken vigorously for 1 minute.
-
Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is again shaken vigorously for 1 minute.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing Zoxamide) from the aqueous and solid matrix components.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) and magnesium sulfate. This step removes interfering matrix components like organic acids, sugars, and residual water.
-
Final Preparation: The mixture is vortexed and then centrifuged. The final extract is transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Appropriate for the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI), typically in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native Zoxamide and the labeled internal standard are monitored.
-
Logical Workflow for Zoxamide Analysis
The following diagram illustrates the logical workflow for the quantitative analysis of Zoxamide using a stable isotope-labeled internal standard.
Zoxamide's Metabolic Pathway and Its Implications for Analysis
Zoxamide is metabolized in plants and soil through various reactions, including hydroxylation and conjugation.[10] The primary degradation products should be considered during method development to ensure they do not interfere with the analysis of the parent compound. The structural integrity of the internal standard is paramount, and the isotopic labels should be placed in a position that is not susceptible to metabolic cleavage.
The following diagram illustrates a simplified metabolic pathway of Zoxamide.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C Labeled internal standards | LIBIOS [libios.fr]
- 5. researchgate.net [researchgate.net]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. QuEChERS: About the method [quechers.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. fao.org [fao.org]
Unveiling the Fate of Zoxamide: A Comparative Degradation Study Utilizing Zoxamide-d5 as a Tracer
A comprehensive analysis of Zoxamide's environmental persistence is critical for ensuring its safe and effective use in agriculture. This guide presents a comparative study of Zoxamide degradation in different environmental matrices, employing Zoxamide-d5 as a tracer for enhanced accuracy and quantification. The following sections detail the experimental protocols, present comparative data, and visualize the degradation pathways and analytical workflow.
Comparative Degradation of Zoxamide: Data Summary
The persistence of Zoxamide was evaluated under varying environmental conditions to understand its degradation kinetics. This compound was utilized as an internal standard to ensure precise quantification. The following tables summarize the degradation half-life and the formation of key metabolites in soil and aqueous environments.
Table 1: Comparative Half-Life (DT50) of Zoxamide in Different Soil Types
| Soil Type | Temperature (°C) | Half-Life (days) | Reference |
| Loamy Sand | 25 | 10 | [1] |
| Silt Loam | 20 | 2.0 - 4.2 | [1] |
| Clay Loam | 20 | 7.7 | [1] |
| Sandy Loam | 22 | 22.2 | [2] |
Table 2: Zoxamide Degradation and Metabolite Formation in Aerobic Soil Metabolism
| Compound | Time (days) | Concentration (% of Applied Radioactivity) | Reference |
| Zoxamide | 0 | 100 | [3] |
| 30 | 25.6 - 39 | [4] | |
| 122 | 0.6 - 10 | [3] | |
| RH-127450 | 14 | 10.9 (max) | [4][5] |
| RH-24549 | 30 | 22.2 (max) | [4] |
| RH-163353 | 3-14 | 7.9 - 15 (max) | [4] |
| Unextracted Residues | 120 | 24 - 38 | [3] |
| CO2 | 122 | 34 - 58 | [3] |
Table 3: Hydrolytic Degradation of Zoxamide in Water
| pH | Temperature (°C) | Half-Life (days) | Key Degradation Products | Reference |
| 4 | 25 | 15 - 16 | RH-129151, RH-150721, RH-24549, RH-141288 | [1][4] |
| 7 | 25 | 15 - 16 | RH-129151, RH-141288 | [1][4] |
| 9 | 25 | 8 | RH-129151, RH-24549, RH-141288 | [1][4] |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of degradation studies. The following protocols outline the procedures for sample preparation, extraction, and analysis for a comparative study of Zoxamide degradation in soil.
Soil Incubation and Treatment
-
Soil Characterization: Three distinct soil types (e.g., sandy loam, silt loam, and clay loam) are characterized for their physicochemical properties, including pH, organic matter content, and texture.
-
Sample Preparation: For each soil type, triplicate 100 g samples (on a dry weight basis) are weighed into individual incubation flasks. The moisture content is adjusted to 60% of the maximum water holding capacity.
-
Fortification: A stock solution of Zoxamide in a suitable solvent (e.g., acetone) is prepared. Each soil sample is fortified with Zoxamide to achieve a final concentration of 1 mg/kg.
-
Tracer Introduction: A stock solution of this compound is prepared and added to each sample as an internal standard at a concentration of 0.1 mg/kg.
-
Incubation Conditions: The flasks are incubated in the dark at a constant temperature of 25°C. A parallel set of samples is exposed to a 12-hour light/12-hour dark cycle to assess the impact of photodegradation.
-
Sampling: Samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days) for analysis.
Sample Extraction (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is employed for the extraction of Zoxamide and its metabolites from soil samples[6][7][8][9][10].
-
Extraction: A 10 g subsample of the incubated soil is placed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) is added to the tube. The tube is immediately shaken for another minute and then centrifuged at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: A 1 mL aliquot of the acetonitrile supernatant is transferred to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). The tube is vortexed for 30 seconds and then centrifuged at 10,000 rpm for 2 minutes.
-
Final Extract: The resulting supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the quantification of Zoxamide and this compound[11].
-
Chromatographic Separation: A C18 reversed-phase column is used for the separation of the analytes. A gradient elution program with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.
-
Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Zoxamide and this compound.
Table 4: Optimized LC-MS/MS Parameters for Zoxamide and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Zoxamide | 336.0 | 189.0 | 159.0 | 20 |
| This compound | 341.0 | 194.0 | 159.0 | 20 |
Visualizing Degradation Pathways and Experimental Workflow
Graphical representations are essential for understanding complex processes. The following diagrams, generated using the DOT language, illustrate the degradation pathway of Zoxamide and the experimental workflow.
Caption: Proposed degradation pathway of Zoxamide in the environment.
References
- 1. Zoxamide | C14H16Cl3NO2 | CID 122087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. ec.europa.eu [ec.europa.eu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. weber.hu [weber.hu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Portico [access.portico.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 1794760-54-5 | Benchchem [benchchem.com]
Safety Operating Guide
Proper Disposal of Zoxamide-d5: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Zoxamide-d5 must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance, noted for its high toxicity to aquatic life with long-lasting effects.[1][2] Therefore, proper disposal is not merely a procedural formality but a critical aspect of responsible chemical management. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound from a laboratory setting.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. Standard handling precautions include working in a well-ventilated area, avoiding the creation of dust, and preventing contact with skin and eyes.[3][4]
Personal Protective Equipment (PPE) and First Aid
The following table summarizes the necessary personal protective equipment and immediate first aid measures to be taken in case of exposure.
| Precaution Type | Recommendation | First Aid Measures |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[1][4] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[2][3][4][5] |
| Skin Protection | Wear protective gloves and appropriate protective clothing.[1][2][4] | IF ON SKIN: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention.[2][3][4] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | In case of insufficient ventilation or exceeded exposure limits, wear NIOSH/MSHA approved respiratory protection.[1] | IF INHALED: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical advice/attention.[3][4] |
| Ingestion | Do not eat, drink, or smoke when using this product.[3] | IF INGESTED: Rinse mouth. Seek immediate medical advice/attention.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through an approved hazardous waste management service. The following workflow outlines the necessary steps for its collection and preparation for disposal.
Detailed Procedural Steps:
-
Designate a Hazardous Waste Collection Area: Identify a specific area within the laboratory for the accumulation of hazardous waste, away from general lab traffic.
-
Segregate this compound Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. This is crucial to prevent unforeseen chemical reactions.
-
Use a Designated, Labeled, and Sealed Container:
-
Place solid this compound waste and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels) into a chemically compatible container that can be securely sealed.
-
For solutions containing this compound, use a sealable, non-reactive liquid waste container.
-
Ensure the container is in good condition and does not leak. Keep the container closed at all times except when adding waste.
-
-
Affix Hazardous Waste Label: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Aquatic Hazard")
-
The accumulation start date
-
The name of the principal investigator or lab group
-
-
Store in a Secure, Well-Ventilated Area: Store the sealed and labeled waste container in your designated hazardous waste collection area. This area should be secure and have adequate ventilation.[3]
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup. Do not attempt to dispose of this compound down the drain or in regular trash, as this is illegal and environmentally harmful. The standard procedure is disposal at an approved waste disposal plant.[4]
-
Complete Waste Manifest: When the waste is collected, you will be required to sign a hazardous waste manifest. This document is a legal record of the waste from its point of generation to its final disposal. Ensure all information is accurate and retain a copy for your records.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Zoxamide-d5
Disclaimer: This document provides safety and handling guidelines for Zoxamide-d5 based on available data for Zoxamide. Deuterated compounds are generally considered to have similar immediate handling hazards to their non-deuterated counterparts. However, users should always consult the specific Safety Data Sheet (SDS) for this compound upon receipt and adhere to all institutional and regulatory guidelines.
This compound is a deuterated analog of Zoxamide, a fungicide used in agriculture. While deuteration can alter the metabolic fate of a compound, the immediate chemical hazards and necessary personal protective equipment (PPE) are considered equivalent to the parent compound. Zoxamide is recognized as a skin sensitizer and an eye irritant.[1][2] Therefore, appropriate precautions must be taken to minimize exposure during handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses or goggles | Use safety glasses with side shields or chemical splash goggles to protect against splashes and dust. |
| Body Protection | Laboratory coat or coveralls | A long-sleeved lab coat or disposable coveralls should be worn to protect the skin. |
| Respiratory Protection | Not generally required | Respiratory protection is not typically necessary when handling small quantities in a well-ventilated area. If aerosols or dusts are generated, a NIOSH-approved respirator may be required. |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is essential for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Gather all necessary PPE and handling equipment before starting work.
-
Have an emergency plan in place, including the location of eyewash stations and safety showers.
2. Handling:
-
Wear all required PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Weigh and handle the solid compound in a manner that minimizes dust generation.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Decontamination and Cleanup:
-
Wipe down all work surfaces with an appropriate solvent (e.g., ethanol or acetone) and then with soap and water.
-
Decontaminate all equipment that has come into contact with this compound.
-
Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate all this compound waste, including unused product, contaminated PPE, and cleaning materials, into a designated and clearly labeled hazardous waste container.
2. Containerization:
-
Use a sealed, leak-proof container for all this compound waste.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Skin Sensitizer," "Eye Irritant").
3. Storage:
-
Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.
4. Disposal:
-
Dispose of the hazardous waste through a licensed environmental waste management company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.[3]
Safe Handling Workflow
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
